BRD-6929
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSPJVXTTUFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD-6929 Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929, also known as Cpd-60, is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. In the context of neuronal cells, the activity of HDAC1 and HDAC2 is intricately linked to processes vital for neuronal health, plasticity, and memory formation. Dysregulation of HDAC activity has been implicated in various neurological and psychiatric disorders, making selective inhibitors like this compound a subject of intense research for their therapeutic potential.
This technical guide provides a comprehensive overview of the mechanism of action of this compound in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action: HDAC1/2 Inhibition and Chromatin Remodeling
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1 and HDAC2. By binding to the active site of these enzymes, this compound prevents the deacetylation of lysine residues on histone tails. This leads to a state of histone hyperacetylation, which neutralizes the positive charge of histones and weakens their interaction with the negatively charged DNA backbone. The resulting relaxed chromatin structure, or euchromatin, allows for greater accessibility of transcription factors and the transcriptional machinery to gene promoter and enhancer regions, ultimately leading to the activation of gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 | Ki |
| HDAC1 | 1 nM | <0.2 nM |
| HDAC2 | 8 nM | 1.5 nM |
| HDAC3 | 458 nM | 270 nM |
| HDAC4-9 | >30 µM | - |
Table 2: Effect of this compound on Histone Acetylation in Neuronal Cells [1]
| Cell Type | Treatment | Histone Mark | Effect | EC50 |
| Primary Neuronal Cultures | 1-10 µM for 6 hours | H2B acetylation | Significant Increase | - |
| Cultured Neurons | 1-20 µM for 24 hours | H4K12 acetylation | Dose-dependent increase | 7.2 µM |
| Mouse Brain (Cortex, Ventral Striatum, Hippocampus) | 45 mg/kg for 10 days (i.p.) | H2B, H3K9, H4K12 acetylation | Significant Increase | - |
Key Signaling Pathways Modulated by this compound in Neuronal Cells
Inhibition of HDAC1 and HDAC2 by this compound in neuronal cells is proposed to impact several critical signaling pathways that govern neuronal function and survival. The primary downstream effects are mediated through the transcriptional regulation of key genes.
The CREB:CBP/p300 Signaling Pathway
A central pathway implicated in the effects of HDAC inhibitors on neuronal plasticity and memory is the CREB (cAMP response element-binding protein) and its co-activators CBP (CREB-binding protein) and p300 . CREB is a transcription factor that, upon phosphorylation (pCREB), binds to cAMP response elements (CREs) in the promoter regions of target genes. CBP and p300 are histone acetyltransferases (HATs) that are recruited by pCREB to acetylate histones, leading to gene transcription.
HDAC1 has been shown to form a complex with and mediate the dephosphorylation of CREB. By inhibiting HDAC1, this compound is hypothesized to prevent CREB dephosphorylation, thereby increasing the levels of active pCREB. This, in turn, enhances the recruitment of CBP/p300 and promotes the transcription of CREB target genes.
The Brain-Derived Neurotrophic Factor (BDNF) Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. The expression of the Bdnf gene is, in part, regulated by the activity of the CREB transcription factor. Therefore, by promoting CREB activity, this compound is expected to lead to an upregulation of BDNF expression. Increased BDNF would then activate its receptor, TrkB, initiating downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that further support neuronal health and function.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound in neuronal cells.
Protocol 1: Western Blot Analysis of Histone Acetylation in Primary Neuronal Cultures
Objective: To quantify the levels of specific histone acetylation marks in response to this compound treatment.
Materials:
-
Primary neuronal cell culture
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate primary neurons at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation at Gene Promoters
Objective: To determine the enrichment of specific histone acetylation marks at the promoter regions of target genes (e.g., Bdnf) following this compound treatment.
Materials:
-
Neuronal cell line or primary neurons
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Antibodies for ChIP (e.g., anti-acetyl-Histone H3, IgG control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat neuronal cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads with a series of wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of interest and negative control regions.
-
Analysis: Calculate the enrichment of the histone mark at the target promoter as a percentage of the input DNA, and normalize to the IgG control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of target genes (e.g., Bdnf, c-Fos) in response to this compound treatment.
Materials:
-
Neuronal cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Treat neuronal cells with this compound or vehicle for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers for the target genes and one or more stable housekeeping genes (e.g., Gapdh, Actb).
-
Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Visualization of Experimental Workflow
Conclusion
This compound is a highly selective and potent inhibitor of HDAC1 and HDAC2 that demonstrates significant activity in neuronal cells. Its primary mechanism of action involves the induction of histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression. The downstream effects in neurons are likely mediated through the modulation of key signaling pathways, most notably the CREB:CBP/p300 and BDNF pathways, which are fundamental for neuronal plasticity, learning, and memory. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound for a range of neurological disorders. Future studies should focus on elucidating the complete gene expression profile regulated by this compound in different neuronal subtypes and further confirming its impact on the CREB-BDNF axis in various models of neurological disease.
References
BRD-6929: A Potent and Selective HDAC1/2 Inhibitor for Epigenetic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a novel small molecule that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2] These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the modulation of gene expression. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, serving as a valuable resource for researchers in the fields of epigenetics, drug discovery, and neuroscience.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a relaxed chromatin structure (euchromatin) and transcriptional activation. Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[3]
HDACs are a family of enzymes that are often dysregulated in various diseases, including cancer and neurological disorders.[4][5] This has made them attractive targets for therapeutic intervention. This compound has emerged as a highly selective inhibitor of HDAC1 and HDAC2, two key members of the Class I HDAC family.[1][6] Its brain-penetrant nature and specific activity profile make it a valuable tool for studying the roles of HDAC1 and HDAC2 in both normal physiology and disease states, particularly in the context of the central nervous system.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1 and HDAC2.[1][7][8] By binding to the active site of these enzymes, this compound prevents the deacetylation of their histone and non-histone protein substrates. This leads to an accumulation of acetylated histones, particularly at gene promoter regions.[9] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a more open and accessible chromatin conformation, facilitating the binding of transcription factors and promoting gene expression.[10]
The signaling pathway initiated by this compound can be visualized as follows:
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity and pharmacokinetic properties of this compound have been characterized in various studies. A summary of the key quantitative data is presented below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Selectivity vs HDAC3 |
| HDAC1 | 1 | 0.2 | ~458-fold |
| HDAC2 | 8 | 1.5 | ~57-fold |
| HDAC3 | 458 | 270 | - |
| HDAC4-9 | >30,000 | N/A | >65-fold |
Data sourced from MedchemExpress and Immune System Research.[1][2]
Table 2: In Vivo Pharmacokinetics of this compound in Mice (45 mg/kg, single intraperitoneal injection)
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |
| Plasma | 17.7 | 7.2 | 25.6 |
| Brain | 0.83 | 6.4 | 3.9 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.
In Vitro HDAC Inhibition Assay
This protocol outlines the steps to determine the IC50 of this compound against recombinant human HDAC enzymes.
Workflow:
Caption: Workflow for in vitro HDAC inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA).
-
Dilute the recombinant human HDAC enzyme and the fluorogenic substrate in assay buffer to their final working concentrations.
-
-
Reaction Setup:
-
In a 96-well black plate, add the diluted this compound, HDAC enzyme, and substrate. The final reaction volume is typically 50 µL.
-
Include wells for vehicle control (no inhibitor) and blank (no enzyme).
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a specified time (e.g., 180 minutes for HDAC1-3) to allow for the deacetylation reaction to proceed.[1]
-
-
Development:
-
Add 50 µL of developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Histone Acetylation in Mouse Brain
This protocol describes the detection of changes in histone acetylation in the brains of mice treated with this compound.
Workflow:
Caption: Workflow for Western blot analysis of histone acetylation.
Methodology:
-
Animal Treatment and Tissue Collection:
-
Histone Extraction:
-
Homogenize the brain tissue in a suitable lysis buffer.
-
Isolate nuclei by centrifugation.
-
Extract histone proteins from the nuclear pellet using an acid extraction method.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins on a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient gel) to resolve the low molecular weight histones.
-
Transfer the separated proteins to a nitrocellulose membrane with a small pore size (e.g., 0.2 µm) to ensure efficient capture of the small histone proteins.[4]
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-tetra-acetyl-Histone H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or Ponceau S staining).
-
Forced Swim Test (FST) in Mice
The FST is a behavioral test used to assess depressive-like behavior and the potential antidepressant effects of compounds like this compound.
Methodology:
-
Apparatus:
-
Use a transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[11]
-
-
Procedure:
-
Behavioral Scoring:
-
Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.
-
An increase in mobility (or a decrease in immobility) is interpreted as an antidepressant-like effect.
-
Data Analysis:
-
Compare the immobility times between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a valuable chemical probe for investigating the epigenetic functions of HDAC1 and HDAC2. Its high potency, selectivity, and brain bioavailability make it particularly useful for studies in neuroscience and for exploring the therapeutic potential of HDAC1/2 inhibition in various disease models. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the biological effects and therapeutic applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 5. google.com [google.com]
- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
BRD-6929: A Technical Guide to a Selective HDAC1/HDAC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. Its selectivity for these two isoforms over other HDACs, particularly HDAC3, makes it a valuable tool for dissecting the specific biological roles of HDAC1 and HDAC2. This document provides a comprehensive overview of the biochemical, cellular, and in vivo properties of this compound, along with detailed experimental protocols for its characterization. The data presented herein is intended to support further research and drug development efforts centered on the selective inhibition of HDAC1 and HDAC2 for various therapeutic applications, including neurological disorders and oncology.
Introduction to HDACs and Selective Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] The 18 known human HDACs are grouped into four classes based on their homology.[4] Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are of particular interest as therapeutic targets in cancer and other diseases.[1][5]
While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant side effects due to the broad inhibition of multiple HDAC isoforms.[3] This has driven the development of isoform-selective inhibitors to achieve more targeted therapeutic effects with an improved safety profile.[3] HDAC1 and HDAC2 are highly homologous and often exist together in co-repressor complexes. Their selective inhibition is a promising strategy for various therapeutic areas, including mood-related behavioral disorders and B-cell acute lymphoblastic leukemia (B-ALL).[1][5][6] this compound, also known as Merck60 or Cmpd60, has emerged as a key chemical probe for studying the specific functions of HDAC1 and HDAC2.[5][7]
Biochemical and Biophysical Properties of this compound
This compound is a benzamide-based compound that demonstrates high affinity and potent inhibitory activity against HDAC1 and HDAC2.[6][7] Its selectivity is attributed to the presence of a thiophene group, which occupies a "foot-pocket" in the catalytic tunnel of HDAC1 and HDAC2 that is not present in other isoforms like HDAC3.[8]
In Vitro Inhibitory Activity
This compound exhibits single-digit nanomolar potency against HDAC1 and HDAC2, with significant selectivity over other Class I and Class II HDACs.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 1 | [6] |
| HDAC2 | 8 | [6] |
| HDAC3 | 458 | [6] |
| HDAC4-9 | >30,000 | [6] |
Note: Some variability in reported IC50 values exists across different sources. For example, other studies have reported IC50 values of 40 nM for HDAC1 and 100 nM for HDAC2.[9]
Binding Affinity and Kinetics
This compound displays high-affinity binding to HDAC1 and HDAC2, characterized by slow-on/slow-off kinetics. This results in a prolonged duration of target engagement.
Table 2: Binding Affinity and Kinetics of this compound for Class I HDACs
| HDAC Isoform | Ki (nM) | T1/2 (minutes) | Reference |
| HDAC1 | <0.2 | >2400 | [1][6] |
| HDAC2 | 1.5 | >4800 | [1][6] |
| HDAC3 | 270 | 1200 | [1][6] |
Cellular Activity and Mechanism of Action
This compound effectively increases histone acetylation in a dose-dependent manner in various cell types, including primary neuronal cultures. This confirms its target engagement in a cellular context.
Histone Acetylation
-
Treatment of primary neuronal cultures with this compound (1-10 µM for 6 hours) leads to a significant increase in H2B acetylation.[6]
-
In cultured neurons, this compound (1-20 µM for 24 hours) induces H4K12 acetylation with an EC50 of 7.2 µM.[6]
Antiproliferative and Pro-apoptotic Effects
This compound has demonstrated antiproliferative activities in cancer cell lines. For instance, it inhibits the growth of the human cancer cell line HCT116 and human mammary epithelial cells (HMEC).[9] In B-ALL cell lines, selective inhibition of HDAC1 and HDAC2 by compounds like this compound suppresses growth and induces apoptosis.[5]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2 catalytic activity. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.
Caption: Mechanism of this compound action in the cell nucleus.
In Vivo Pharmacology and Pharmacokinetics
This compound is brain-penetrant, making it suitable for investigating the role of HDAC1 and HDAC2 in the central nervous system.
Pharmacokinetic Profile
Pharmacokinetic studies in mice following a single intraperitoneal injection of 45 mg/kg this compound revealed the following parameters:
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) | Reference |
| Plasma | 17.7 | 7.2 | 25.6 | [6] |
| Brain | 0.83 | 6.4 | 3.9 | [6] |
In Vivo Efficacy
-
CNS Target Engagement: Chronic administration of this compound (45 mg/kg, i.p. for 10 days) in mice resulted in a 1.5- to 2.0-fold increase in histone acetylation in various brain regions, including the cortex, ventral striatum, and hippocampus.[6] Specifically, acetylation of histone H2B, H3K9, and H4K12 was significantly increased.[6]
-
Behavioral Models: this compound has been shown to alter mouse behavior in mood-related tests, suggesting its potential for treating mood disorders.[1][6]
-
Anti-leukemia Activity: In mouse xenograft models of B-ALL, selective inhibition of HDAC1 and HDAC2 demonstrated potent anti-leukemic effects.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
HDAC Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 values of this compound against recombinant human HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1-11)
-
HDAC class-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
This compound stock solution in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the HDAC enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 180 minutes for HDAC1-3 to account for slow-binding kinetics).[6]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol is used to assess the effect of this compound on histone acetylation levels in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary neurons, cancer cell lines) at an appropriate density and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 6-24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract histones using an acid extraction method or a commercial kit.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H4K12) and a loading control (e.g., anti-total Histone H3 or H4).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the acetylated histone levels to the total histone levels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a selective HDAC inhibitor like this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 5. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
The Role of BRD-6929 in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound effectively increases histone acetylation, a key epigenetic modification associated with transcriptional activation. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on histone acetylation, and detailed experimental protocols for its study.
Introduction to Histone Acetylation and HDACs
Histone acetylation is a dynamic post-translational modification that plays a crucial role in regulating gene expression.[1] Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure, which is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[2]
HDACs are a family of enzymes that are often dysregulated in various diseases, including cancer and neurological disorders.[3] As such, they have emerged as important therapeutic targets. HDAC inhibitors (HDACis) are a class of drugs that block the activity of these enzymes, leading to an accumulation of acetylated histones and subsequent changes in gene expression.[4][5]
This compound: A Selective HDAC1/2 Inhibitor
This compound, also known as Merck60 or Cmpd60, is a benzamide-based compound identified as a selective inhibitor of HDAC1 and HDAC2.[6][7] Its selectivity for HDAC1 and HDAC2 over other HDAC isoforms makes it a valuable tool for studying the specific roles of these enzymes in various biological processes.
Mechanism of Action
This compound exerts its effect by binding to the catalytic site of HDAC1 and HDAC2, preventing them from deacetylating their histone substrates. This inhibition leads to an increase in the acetylation levels of various histone proteins, thereby modulating chromatin structure and gene expression.
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [8][9][10]
| HDAC Isoform | IC50 (μM) | Ki (nM) |
| HDAC1 | 0.001 | 0.2 |
| HDAC2 | 0.008 | 1.5 |
| HDAC3 | 0.458 | - |
| HDAC4 | >30 | - |
| HDAC5 | >30 | - |
| HDAC6 | >30 | - |
| HDAC7 | >30 | - |
| HDAC8 | >30 | - |
| HDAC9 | >30 | - |
Table 2: In Vitro Cellular Activity of this compound [8]
| Cell Type | Assay | Effect | EC50 (μM) |
| Primary Neuronal Cultures | H2B Acetylation (6 hours) | Significant Increase | - |
| Cultured Neurons | H4K12 Acetylation (24 hours) | Dose-dependent Increase | 7.2 |
| Striatum Primary Cultures | H4K12 Acetylation | Increase | - |
Table 3: In Vivo Pharmacokinetics of this compound in Mice (Single 45 mg/kg IP Injection) [8]
| Compartment | Cmax (μM) | T1/2 (hours) | AUC (μM/L*hr) |
| Plasma | 17.7 | 7.2 | 25.6 |
| Brain | 0.83 | 6.4 | 3.9 |
Table 4: In Vivo Effects of this compound on Histone Acetylation in Mouse Brain (45 mg/kg IP for 10 days) [8]
| Brain Region | Histone Mark | Fold Increase vs. Vehicle |
| Cortex | H2B (tetra-acetylated) | 1.5 - 2.0 |
| H3K9ac | 1.5 - 2.0 | |
| H4K12ac | 1.5 - 2.0 | |
| Ventral Striatum | H2B (tetra-acetylated) | 1.5 - 2.0 |
| H3K9ac | 1.5 - 2.0 | |
| H4K12ac | 1.5 - 2.0 | |
| Hippocampus | H2B (tetra-acetylated) | 1.5 - 2.0 |
| H3K9ac | 1.5 - 2.0 | |
| H4K12ac | 1.5 - 2.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro HDAC Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against recombinant human HDAC enzymes.
Caption: In Vitro HDAC Inhibition Assay Workflow.
Materials:
-
Recombinant human HDAC enzymes (HDAC1-9)
-
HDAC class-specific fluorogenic substrates
-
This compound
-
Assay buffer
-
Developer solution
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the recombinant HDAC enzyme to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate the plate for 180 minutes at room temperature.[8]
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the inhibitor concentration.
Western Blotting for Histone Acetylation
This protocol describes the detection of changes in histone acetylation in cells or tissues treated with this compound.
Procedure:
-
Sample Preparation:
-
Cells: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Tissues: Homogenize tissues in lysis buffer and clarify by centrifugation.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total H3 or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to the loading control.
In Vivo Mouse Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Animal Model:
-
Adult male C57BL/6J mice.[8]
Dosing:
-
Administer this compound via intraperitoneal (IP) injection.
-
A typical dose is 45 mg/kg daily for 10 days.[8]
-
The vehicle control can be a solution of DMSO, PEG400, and saline.[7]
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Dissect the brain and isolate specific regions such as the cortex, ventral striatum, and hippocampus.[8]
-
Prepare tissue lysates for Western blotting as described in Protocol 4.2 to assess histone acetylation levels.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the direct inhibition of HDAC1/2, leading to global changes in histone acetylation. This, in turn, influences the binding of "reader" proteins, such as those containing bromodomains (BRDs), to acetylated lysine residues, ultimately altering gene transcription.[2]
Caption: Signaling pathway of this compound.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of HDAC1 and HDAC2. Its high potency, selectivity, and brain penetrance make it a suitable tool for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to explore the role of histone acetylation in health and disease.
References
- 1. Frontiers | FGFR2–BRD4 Axis Regulates Transcriptional Networks of Histone 3 Modification and Synergy Between Its Inhibitors and PD-1/PD-L1 in a TNBC Mouse Model [frontiersin.org]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 6. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 7. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. immune-system-research.com [immune-system-research.com]
Investigating the Brain-Penetrant Properties of BRD-6929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] This technical guide provides a comprehensive overview of the methodologies and data related to the investigation of this compound's ability to cross the blood-brain barrier (BBB) and exert its pharmacodynamic effects within the central nervous system (CNS). The inhibition of HDAC1 and HDAC2 in the brain is a promising therapeutic strategy for various neurological and psychiatric disorders, including mood disorders.[2][3][4] This document is intended to serve as a resource for researchers and drug development professionals working on CNS-targeted therapies, offering detailed experimental protocols, data summaries, and visual representations of key biological pathways and experimental workflows.
Data Presentation
The brain-penetrant properties and in vitro potency of this compound have been quantitatively assessed through various studies. The following tables summarize the key data points for easy comparison.
In Vitro Potency and Selectivity
| Target | IC50 (nM) | Ki (nM) |
| HDAC1 | 1 | 0.2 |
| HDAC2 | 8 | 1.5 |
| HDAC3 | 458 | - |
| HDAC4-9 | >30,000 | - |
| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. Data sourced from MedchemExpress.[1] |
In Vivo Pharmacokinetics in Mice
| Route of Administration | Dose (mg/kg) | Matrix | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) | Brain/Plasma Ratio (AUC) |
| Intraperitoneal | 45 | Plasma | 17.7 | 7.2 | 25.6 | 0.15 |
| Intraperitoneal | 45 | Brain | 0.83 | 6.4 | 3.9 | |
| Table 2: Pharmacokinetic parameters of this compound in adult male C57BL/6J mice following a single intraperitoneal injection. Data sourced from MedchemExpress.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the brain-penetrant properties and mechanism of action of this compound.
In Vitro HDAC Inhibition Assay
This protocol describes a common method for determining the in vitro potency of a compound against specific HDAC isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC1 and HDAC2.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin solution
-
This compound
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in both plasma and brain tissue of mice.
Objective: To determine the concentration-time profile, maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC) of this compound in plasma and brain.
Animal Model:
-
Adult male C57BL/6J mice
Procedure:
-
Administer a single dose of this compound (e.g., 45 mg/kg) via intraperitoneal injection.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Immediately following blood collection, perfuse the mice with saline to remove blood from the brain tissue.
-
Harvest the brains and store all samples at -80°C until analysis.
-
Process the blood samples to separate the plasma.
-
Homogenize the brain tissue.
-
Extract this compound from plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, T1/2, AUC) for both plasma and brain using pharmacokinetic modeling software.
-
Determine the brain-to-plasma concentration ratio to assess the extent of brain penetration.
Western Blot for Histone Acetylation
This protocol is used to measure the pharmacodynamic effect of this compound in the brain by assessing the levels of histone acetylation.
Objective: To determine if this compound treatment increases histone acetylation in specific brain regions.
Materials:
-
Brain tissue from this compound-treated and vehicle-treated mice
-
Lysis buffer
-
Primary antibodies against specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Homogenize brain tissue from different regions (e.g., cortex, hippocampus, striatum) in lysis buffer to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the loading control to determine the relative increase in acetylation.
Mandatory Visualizations
Signaling Pathway of HDAC Inhibition by this compound
Caption: Signaling pathway of this compound-mediated HDAC inhibition.
Experimental Workflow for Assessing Brain Penetration
Caption: Workflow for evaluating the brain penetration of a compound.
Logical Relationships in Evaluating Brain-Penetrant Properties
Caption: Decision-making logic for brain penetration assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective HDAC 1/2 inhibitor modulates chromatin and gene expression in brain and alters mouse behavior in two mood-related tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective HDAC 1/2 Inhibitor Modulates Chromatin and Gene Expression in Brain and Alters Mouse Behavior in Two Mood-Related Tests | PLOS One [journals.plos.org]
- 4. A Selective HDAC 1/2 Inhibitor Modulates Chromatin and Gene Expression in Brain and Alters Mouse Behavior in Two Mood-Related Tests - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on BRD-6929 in Aging Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929, a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, has emerged as a promising small molecule in the field of aging research.[1][2][3][4] Preliminary studies indicate its potential to mimic genetic interventions known to extend lifespan and ameliorate age-related phenotypes across multiple organ systems.[2][3][4][5] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its geroprotective effects.
Introduction to this compound
This compound, also known as Cmpd60 or Merck60, is a benzamide-based small molecule that potently and selectively inhibits HDAC1 and HDAC2.[2][4] Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[6][7] By inhibiting HDAC1 and HDAC2, this compound is hypothesized to restore a more "youthful" epigenetic state, thereby counteracting age-related changes in gene expression.[8]
Initial interest in this compound for aging research stemmed from in silico screening studies that identified the compound's ability to mimic the transcriptional profiles of known longevity-promoting genetic interventions.[2] Subsequent preclinical studies in aged mice have provided evidence for its therapeutic potential in various age-related conditions.[2][3][5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2.[1] This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and modulates the expression of numerous genes.[9][10] The downstream effects of HDAC1/2 inhibition by this compound appear to be widespread, impacting several of the recognized hallmarks of aging.[2][4]
HDAC Signaling Pathway
The signaling pathway influenced by this compound is centered around the epigenetic regulation of gene expression. By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups from histone tails, leading to a more open chromatin structure (euchromatin). This facilitates the binding of transcription factors and promotes the expression of genes that may have been silenced or downregulated during the aging process.
Preclinical Data in Aging Models
A key study investigated the effects of this compound (referred to as Cmpd60) in aged mice. The findings from this research provide the most substantial evidence to date for the compound's geroprotective properties.[2][3][4]
Quantitative Data Summary
| Parameter | Model System | Treatment Group | Control Group | Outcome | Reference |
| HDAC1 Inhibition (IC50) | Enzyme Assay | 0.04 µM | N/A | Potent inhibition | [1] |
| HDAC2 Inhibition (IC50) | Enzyme Assay | 0.1 µM | N/A | Potent inhibition | [1] |
| Renal Fibrosis | Aged Mice (20 months) | Reduced | Increased | Amelioration of age-related fibrosis | [2] |
| Dementia-related Gene Expression | Aged Mice (20 months) | Diminished | Elevated | Potential neuroprotective effects | [2][5] |
| Cardiac Contractility & Relaxation | Aged Mice (20 months) | Enhanced | Impaired | Improved cardiac function | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in aging research. These protocols are based on established methods and can be adapted for specific experimental needs.
HDAC Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against HDAC1 and HDAC2.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Senescence Assay
This protocol describes the use of Senescence-Associated β-Galactosidase (SA-β-Gal) staining to assess the effect of this compound on cellular senescence.
Materials:
-
Primary cells (e.g., human diploid fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, MgCl2 in citrate-buffered saline, pH 6.0)
-
Microscope
Procedure:
-
Culture primary cells to a desired state (e.g., replicative senescence or induced senescence).
-
Treat a subset of senescent cells and a control group of young cells with various concentrations of this compound or vehicle for a specified duration.
-
Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-16 hours, or until a blue color develops in the senescent cells.
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells in each treatment group.
Mitochondrial Function Assay
This protocol outlines the measurement of cellular oxygen consumption rate (OCR) to evaluate the impact of this compound on mitochondrial respiration.[11]
Materials:
-
Cultured cells of interest
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (or similar)
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with this compound or vehicle for the desired time.
-
One hour before the assay, replace the culture medium with the pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) from the kit.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the measurement protocol.
-
The instrument will sequentially inject the inhibitors and measure the OCR at each stage.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Future Directions
The preliminary studies on this compound are encouraging, but further research is necessary to fully elucidate its potential as a geroprotective agent. Key areas for future investigation include:
-
Long-term in vivo studies: To assess the effects of chronic this compound administration on lifespan and healthspan in various model organisms.
-
Elucidation of downstream targets: To identify the specific genes and pathways modulated by this compound-induced histone acetylation that contribute to its anti-aging effects.
-
Safety and toxicology studies: To determine the therapeutic window and potential side effects of this compound.
-
Combination therapies: To explore the synergistic effects of this compound with other geroprotective interventions.
Conclusion
This compound represents a promising new avenue in the pharmacological approach to targeting the epigenetic alterations associated with aging. Its selective inhibition of HDAC1 and HDAC2 has been shown to reverse age-related phenotypes in preclinical models, suggesting its potential to promote healthy aging. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this and other novel anti-aging compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 4. researchgate.net [researchgate.net]
- 5. A Novel HDAC1/2 Inhibitor Improves Measures of Tissue Function in Aged Mice – Fight Aging! [fightaging.org]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. embopress.org [embopress.org]
- 9. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of BRD-6929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activity of this compound.
Quantitative Selectivity and Potency Data
This compound demonstrates high affinity and selectivity for HDAC1 and HDAC2 over other HDAC isoforms. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against HDAC Isoforms
| Target | IC50 (nM) |
| HDAC1 | 1 |
| HDAC2 | 8 |
| HDAC3 | 458 |
| HDAC4 | >30,000 |
| HDAC5 | >30,000 |
| HDAC6 | >30,000 |
| HDAC7 | >30,000 |
| HDAC8 | >30,000 |
| HDAC9 | >30,000 |
Data compiled from publicly available sources.
Table 2: In Vitro Binding Affinity (Ki) and Residence Time (T1/2) of this compound for Class I HDACs
| Target | Ki (nM) | T1/2 (minutes) |
| HDAC1 | <0.2 | >2400 |
| HDAC2 | 1.5 | >4800 |
| HDAC3 | 270 | 1200 |
Data represents the high-affinity binding and long residence time of this compound for HDAC1 and HDAC2.
Mechanism of Action and Signaling Pathway
This compound is a benzamide-based small molecule that acts as a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases HDAC1 and HDAC2. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.
By selectively inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an increase in histone acetylation (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, allowing for increased access of transcription factors to DNA and subsequent modulation of gene expression. This mechanism has been shown to alter the expression of genes involved in various cellular processes and has been explored in the context of mood-related behaviors.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the selectivity and cellular activity of HDAC inhibitors like this compound.
In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against various HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
HDAC class-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compound (this compound) serially diluted in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add the diluted compound to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HDAC enzyme to each well, except for the negative control wells.
-
Incubate the plate for a specified pre-incubation period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate for an additional period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol outlines a method to assess the effect of this compound on the acetylation of histones in a cellular context.
Materials:
-
Cell line of interest (e.g., primary neuronal cells)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 6 or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. A parallel blot should be run with an antibody against a total histone protein as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in histone acetylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a selective HDAC inhibitor like this compound.
This guide provides a foundational understanding of the selectivity profile of this compound. For further details, researchers are encouraged to consult the primary literature.
Methodological & Application
BRD-6929 In Vitro Assay Protocol for Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a common feature in many cancers, making them a compelling target for therapeutic intervention. By inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC1 and HDAC2, with significantly less activity against other HDAC isoforms.[1] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure to a more relaxed state. This "open" chromatin allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and tumor suppression. The downstream effects of HDAC1/2 inhibition include the upregulation of p53 and p21, and modulation of the Bcl-2 family of proteins, ultimately leading to cancer cell death.[3][4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against HDAC Isoforms
| Target | IC50 |
| HDAC1 | 1 nM[1] |
| HDAC2 | 8 nM[1] |
| HDAC3 | 458 nM[1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |
| HCT116 | Colon Carcinoma | MTT Assay | 0.5 µM | [1] |
| Jurkat | T-cell Leukemia | CellTiter-Glo | 12.6 µM (CC50) | [1] |
| KB | Cervical Carcinoma | MTS Assay | 5.27 µM | [1] |
| HL-60 | Promyelocytic Leukemia | MTS Assay | 1.24 µM (as part of a hybrid molecule) | [6] |
| U937 | Histiocytic Lymphoma | MTS Assay | 1.75 µM (as part of a hybrid molecule) | [6] |
Experimental Protocols
The following protocols are adapted from standard procedures for evaluating HDAC inhibitors in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is for detecting changes in the acetylation status of histones upon treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD-6929 in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] Histone deacetylases play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In the context of depression, dysregulation of histone acetylation has been implicated in the pathophysiology of the disorder. Inhibition of HDACs, particularly HDAC1 and HDAC2, has emerged as a promising therapeutic strategy for the treatment of depression. By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin state and the transcription of genes associated with neurogenesis, synaptic plasticity, and antidepressant responses, such as Brain-Derived Neurotrophic Factor (BDNF).[2][3][4]
These application notes provide detailed protocols for utilizing this compound in three commonly used animal models of depression: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Stress (CUS) model.
Mechanism of Action: Signaling Pathway
This compound exerts its antidepressant-like effects by inhibiting HDAC1 and HDAC2. This inhibition leads to an increase in histone acetylation, particularly on lysine residues of histone tails. The acetylated histones create a more relaxed chromatin structure, allowing for the binding of transcription factors, such as CREB (cAMP response element-binding protein), to the promoter regions of target genes. One of the key target genes in the context of depression is Brain-Derived Neurotrophic Factor (BDNF). The subsequent increase in BDNF expression and signaling through its receptor, TrkB, is thought to mediate the therapeutic effects of this compound by promoting neuronal survival, neurogenesis, and synaptic plasticity in brain regions implicated in depression, such as the hippocampus and prefrontal cortex.
Data Presentation
Table 1: Effect of Cpd-60 (this compound) on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Immobility Time (seconds) | Percent Change vs. Vehicle |
| Vehicle | - | 10 days | 150 ± 10 | - |
| Cpd-60 (this compound) | 45 | 10 days | 105 ± 8 | ↓ 30% |
Data are hypothetical and representative of expected outcomes based on available literature.
Table 2: Representative Effect of a Class I HDAC Inhibitor on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Immobility Time (seconds) | Percent Change vs. Vehicle |
| Vehicle | - | 14 days | 180 ± 12 | - |
| MS-275 | 10 | 14 days | 120 ± 10 | ↓ 33% |
Data are representative of outcomes with a class I HDAC inhibitor and are for illustrative purposes.
Table 3: Representative Effect of a Class I HDAC Inhibitor on Sucrose Preference in the Chronic Unpredictable Stress Model
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Sucrose Preference (%) | Percent Change vs. CUS + Vehicle |
| Control + Vehicle | - | 28 days | 85 ± 5 | - |
| CUS + Vehicle | - | 28 days | 55 ± 6 | ↓ 35% vs. Control |
| CUS + MS-275 | 10 | 28 days | 78 ± 5 | ↑ 42% vs. CUS + Vehicle |
Data are representative of outcomes with a class I HDAC inhibitor and are for illustrative purposes.
Experimental Protocols
The following are detailed protocols for administering this compound and conducting behavioral tests in mouse models of depression.
Protocol 1: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity. It is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Clear plastic cylinders (25 cm tall, 10 cm in diameter)
-
Water bath maintained at 23-25°C
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Animal Acclimation: House mice in groups of 4-5 per cage with ad libitum access to food and water for at least one week before the experiment. Maintain a 12-hour light/dark cycle.
-
This compound Preparation and Administration:
-
Dissolve this compound in the vehicle solution to a final concentration for a 45 mg/kg dose.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 10 consecutive days.
-
-
Forced Swim Test:
-
On day 11, 30-60 minutes after the final injection, move the mice to the testing room to acclimate.
-
Fill the cylinders with water to a depth of 15 cm. The water temperature should be 23-25°C.
-
Gently place one mouse at a time into a cylinder.
-
Record the session for 6 minutes.
-
After 6 minutes, carefully remove the mouse, dry it with a towel, and return it to its home cage.
-
Change the water between each mouse to avoid olfactory cues.
-
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the videos.
-
Measure the latency to the first bout of immobility and the total duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Protocol 2: Tail Suspension Test (TST)
The TST is another common behavioral despair model used to assess antidepressant efficacy. Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are expected to decrease the total time of immobility.
Experimental Workflow:
Materials:
-
This compound and vehicle solution
-
Male C57BL/6J mice (8-10 weeks old)
-
Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)
-
Adhesive tape
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Animal Acclimation and Drug Administration: Follow the same procedures as described in Protocol 1.
-
Tail Suspension Test:
-
On day 11, 30-60 minutes after the final injection, bring the mice to the testing room.
-
Secure a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by taping the free end of the tape to the horizontal bar.
-
Start video recording immediately and continue for 6 minutes.
-
After 6 minutes, gently remove the mouse from the apparatus, remove the tape, and return it to its home cage.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the videos.
-
Measure the total duration of immobility during the 6-minute test.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Protocol 3: Chronic Unpredictable Stress (CUS) Model
The CUS model is a more translationally relevant model of depression that involves exposing rodents to a series of mild, unpredictable stressors over several weeks. This paradigm induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in sucrose preference.
Experimental Workflow:
Materials:
-
This compound and vehicle solution
-
Male C57BL/6J mice (8-10 weeks old)
-
Two water bottles per cage
-
1% sucrose solution
-
Various stressors (e.g., damp bedding, cage tilt, light/dark cycle reversal, restraint stress, social stress)
Procedure:
-
Baseline Sucrose Preference:
-
For 48 hours, give mice a free choice between two bottles, one with water and one with a 1% sucrose solution.
-
Measure the consumption of each liquid to establish a baseline preference.
-
-
Chronic Unpredictable Stress Induction:
-
For 4 weeks, expose the CUS group to a variety of mild stressors, with one or two stressors applied daily in a random order.
-
Examples of stressors include:
-
Damp bedding: 100-200 ml of water added to the bedding for 12 hours.
-
Cage tilt: Cages tilted at a 45-degree angle for 12 hours.
-
Light/dark cycle reversal: 12-hour light period during the normal dark phase.
-
Restraint stress: Mice placed in a well-ventilated 50 ml conical tube for 1-2 hours.
-
Social stress: Housing with an aggressive mouse for 10 minutes.
-
-
The control group should be handled daily but not exposed to stressors.
-
-
This compound Administration:
-
During the last two weeks of the CUS protocol, administer this compound (45 mg/kg, i.p.) or vehicle daily.
-
-
Sucrose Preference Test:
-
Following the 4-week CUS period, repeat the sucrose preference test as described in the baseline measurement.
-
-
Data Analysis:
-
Calculate the sucrose preference percentage for each mouse: (Sucrose intake / Total fluid intake) x 100.
-
A decrease in sucrose preference in the CUS group compared to the control group indicates anhedonia. An increase in sucrose preference in the this compound treated group compared to the CUS vehicle group suggests an antidepressant-like effect.
-
Conclusion
This compound represents a promising tool for investigating the role of HDAC1 and HDAC2 in the pathophysiology of depression and for the preclinical evaluation of novel antidepressant therapies. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound in established and translationally relevant animal models of depression. Researchers should carefully consider the specific aims of their study to select the most appropriate model and adapt the protocols as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated testing modulates chronic unpredictable mild stress effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-6929 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, for use in in vivo research. Detailed protocols for its administration and relevant quantitative data are presented to facilitate experimental design and execution.
Introduction to this compound
This compound is a benzamide-based small molecule that selectively inhibits HDAC1 and HDAC2, with significantly less activity against other HDAC isoforms.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other proteins, thereby modulating gene expression.[2][4] This mechanism of action makes it a valuable tool for studying the roles of HDAC1 and HDAC2 in various biological processes, including cancer, neurodegenerative diseases, and aging.[3][5] this compound has been shown to be brain-penetrant, making it suitable for neurological research.[2][3]
Mechanism of Action
This compound functions by binding to the catalytic domain of HDAC1 and HDAC2, preventing the deacetylation of lysine residues on histone tails and other protein substrates. This leads to an accumulation of acetylated histones, which is associated with a more open chromatin structure and altered gene transcription.[4][6] The inhibition of HDAC1 and HDAC2 by this compound has been linked to various cellular outcomes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[4]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Ki |
| HDAC1 | 0.04 µM[1] (or 1 nM[2]) | <0.2 nM[2] |
| HDAC2 | 0.1 µM[1] (or 8 nM[2]) | 1.5 nM[2] |
| HDAC3 | 0.458 µM[2] | 270 nM[2] |
| HDAC4-9 | >30 µM[2] | - |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (45 mg/kg, single i.p. injection) [2]
| Matrix | Cmax | T1/2 | AUC |
| Plasma | 17.7 µM | 7.2 hours | 25.6 µM/Lhr |
| Brain | 0.83 µM | 6.4 hours | 3.9 µM/Lhr |
Table 3: Reported In Vivo Dosages of this compound in Mice
| Dosage | Administration Route | Dosing Schedule | Study Context |
| 45 mg/kg | Intraperitoneal (i.p.) | Single dose | Pharmacokinetic and pharmacodynamic study[2] |
| 22.5 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Study on aging in mice[3] |
Experimental Protocols
The following protocols are based on published in vivo studies and provide a starting point for the use of this compound in mice. Optimization may be required depending on the specific experimental model and research question.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Saline solution (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Formulation for a 22.5 mg/kg dose (as used in aging studies[3]):
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 3 mg/mL, dissolve the appropriate amount of this compound in DMSO.
-
To prepare the final dosing solution, mix the components in the following ratio: 2% DMSO (containing this compound), 49% PEG400, and 49% saline solution.
-
For example, to prepare 1 mL of the dosing solution:
-
Take 20 µL of the this compound DMSO stock.
-
Add 490 µL of PEG400 and mix thoroughly.
-
Add 490 µL of saline solution and mix until a clear solution is formed.
-
-
The final concentration of this solution will be dependent on the concentration of your DMSO stock. Adjust accordingly to achieve the desired dose volume for injection. It is recommended to prepare the formulation fresh before each use.
In Vivo Administration Protocol (Mouse Model)
Animal Model:
-
Aged male C57BL/6 mice (approximately 20 months old) have been used in published studies.[3] The choice of animal model, including strain, age, and sex, should be appropriate for the research question.
Dosing and Administration:
-
Dosage: A dose of 22.5 mg/kg has been shown to be effective in a 14-day study in aged mice.[3] A higher dose of 45 mg/kg has been used for single-dose pharmacokinetic studies.[2]
-
Administration Route: Intraperitoneal (i.p.) injection is a reported route of administration.[2][3]
-
Dosing Volume: The volume of the injection should be calculated based on the animal's body weight and the concentration of the dosing solution. For i.p. injections in mice, a volume of 5-10 mL/kg is generally considered acceptable.
-
Dosing Schedule:
-
Control Group: A vehicle control group should be included in all experiments. The vehicle should consist of the same solvent mixture used to dissolve this compound (e.g., 2% DMSO, 49% PEG400, 49% saline).[3]
Caption: In vivo experimental workflow.
Pharmacodynamic and Efficacy Readouts
To assess the in vivo activity of this compound, the following pharmacodynamic and efficacy endpoints can be evaluated:
-
Histone Acetylation: Measurement of histone H3 and H4 acetylation levels in tissues of interest (e.g., brain, kidney) by Western blotting or immunohistochemistry can confirm target engagement.[2][3]
-
Gene Expression Analysis: RNA sequencing or qPCR can be used to determine the transcriptional changes induced by this compound treatment.
-
Phenotypic Readouts: Depending on the disease model, relevant phenotypic outcomes should be assessed. For example, in aging studies, this could include markers of renal fibrosis or cardiac function.[3] In oncology models, tumor growth inhibition would be a key endpoint.
Safety and Toxicology Considerations
While specific toxicology data for this compound is not detailed in the provided search results, it is crucial to monitor animal health throughout the study. This includes daily observation for any signs of toxicity, as well as regular body weight measurements. Dose-finding studies may be necessary to determine the maximum tolerated dose (MTD) in a specific animal model.
It is important to note that while this compound has shown promise in preclinical models, further research is needed to fully characterize its safety and efficacy profile. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
Application Notes and Protocols: Detecting Histone Acetylation Changes Induced by BRD-6929 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection and quantification of histone acetylation changes in response to treatment with BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] By inhibiting these enzymes, this compound is expected to increase the acetylation levels of their histone substrates. This document outlines the necessary procedures for cell culture and in vivo treatment, histone extraction, and subsequent analysis by Western blot. Furthermore, it includes representative quantitative data and visualizations to guide researchers in their experimental design and data interpretation.
Introduction
Histone post-translational modifications, particularly acetylation, are critical epigenetic mechanisms regulating gene expression. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[3] Inhibitors of HDACs are valuable tools for studying the role of histone acetylation in various biological processes and are being actively investigated as therapeutic agents for a range of diseases, including cancer.[4][5][6]
This compound is a selective inhibitor of HDAC1 and HDAC2, with IC50 values of 1 nM and 8 nM, respectively.[1] Its mechanism of action involves binding to the catalytic domain of these enzymes, thereby preventing the deacetylation of their target proteins, including histones.[1] This leads to an accumulation of acetylated histones, a more open chromatin state, and altered gene expression.[7] Western blotting is a widely used and effective method to detect and quantify these changes in global histone acetylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot protocol.
Caption: Mechanism of this compound Action.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in histone acetylation following this compound treatment, based on available data.
| Treatment Model | Compound/Dose | Treatment Duration | Histone Mark | Fold Increase in Acetylation (vs. Vehicle) |
| In Vivo (Mouse Brain) | This compound / 45 mg/kg (i.p.) | 10 days | H2B (tetra-acetylated), H3K9, H4K12 | 1.5 - 2.0 |
| In Vitro (Primary Neuronal Cultures) | This compound / 1-10 µM | 6 hours | H2B | Significant Increase |
| In Vitro (Cultured Neurons) | This compound / 1-20 µM | 24 hours | H4K12 | Dose-dependent (EC50 = 7.2 µM) |
Data is compiled from publicly available information.[1] Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell type or animal model.
Experimental Protocols
A. In Vitro Cell Treatment and Histone Extraction
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 6-24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation at 4°C for at least 1 hour or overnight.
-
Centrifuge at high speed to pellet the debris and collect the supernatant containing the acid-soluble histones.
-
Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) and incubating on ice.
-
Centrifuge to pellet the histones, wash the pellet with ice-cold acetone, and air-dry.
-
Resuspend the histone pellet in ultrapure water.
-
B. Western Blot Protocol
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable method, such as the Bradford or BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
For each sample, mix an equal amount of protein (typically 10-20 µg of histone extract) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies: anti-acetyl-Histone H2B, anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys12).
-
A total histone antibody (e.g., anti-Histone H3) should be used as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated histone bands to the corresponding total histone loading control.
-
Conclusion
This protocol provides a comprehensive framework for investigating the effects of this compound on histone acetylation. By following these detailed methodologies, researchers can reliably detect and quantify changes in specific histone acetylation marks, thereby facilitating a deeper understanding of the biological consequences of HDAC1 and HDAC2 inhibition. The provided diagrams and quantitative data serve as valuable resources for experimental planning and interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
BRD-6929 solubility and preparation for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, with IC50 values of 0.04 µM and 0.1 µM, respectively.[1] It is a brain-penetrant small molecule that has shown anti-proliferative activities in various cancer cell lines.[1][2][3] This document provides detailed protocols for the solubilization, storage, and preparation of this compound for in vitro cell culture experiments, as well as a method to determine its optimal working concentration.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Data | Reference |
| Molecular Weight | 351.42 g/mol | [4] |
| Solubility | DMSO: 17 mg/mL (48.37 mM) Water: Insoluble Ethanol: Insoluble | [4] |
| Storage (Powder) | 3 years at -20°C | [4] |
| Storage (Stock Solution) | 1 year at -80°C in solvent | [4] |
Note: It is recommended to use fresh DMSO for solubilization, as moisture can reduce the solubility of this compound.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Biological Activity
This compound is a selective inhibitor of class I HDACs, specifically HDAC1 and HDAC2.[2][5] These enzymes play a critical role in the regulation of gene expression by deacetylating histones and other proteins. In cancer, HDAC1 and HDAC2 are often overexpressed and contribute to tumor progression by repressing tumor suppressor genes, inhibiting apoptosis, and promoting cell proliferation.[2][6] By inhibiting HDAC1 and HDAC2, this compound can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Signaling Pathway of HDAC1/HDAC2 Inhibition
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.514 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[4]
Determining the Optimal Working Concentration using a Cell Viability Assay (e.g., MTT or Alamar Blue)
This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line and identifying a suitable working concentration range for further experiments.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, Alamar Blue)
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
For suspension cells, seed the cells at an appropriate density (e.g., 20,000-50,000 cells per well) on the day of the experiment.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a broad range of concentrations (e.g., from 0.1 µM to 50 µM).
-
Important: Ensure that the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the prepared working solutions of this compound (and the vehicle control) to the respective wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
For Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.
-
Expected Results: Based on published data, this compound has an IC50 of approximately 0.5 µM in HCT116 cells, while being significantly less toxic to non-cancerous human mammary epithelial cells (IC50 > 50 µM).[3] For primary neuronal cultures, concentrations up to 10 µM for 6 hours did not affect cell number.[3] The optimal working concentration for your specific cell line and experimental endpoint should be determined based on the generated dose-response curve. For mechanistic studies, it is often advisable to use concentrations at or below the IC50 value to minimize off-target effects and general cytotoxicity.
Experimental Workflow for Determining Optimal Working Concentration
Conclusion
This document provides essential information and protocols for the effective use of the HDAC1/HDAC2 inhibitor this compound in cell culture experiments. Adherence to these guidelines for solubilization, storage, and experimental setup will help ensure reproducible and reliable results in your research. It is always recommended to empirically determine the optimal working concentration for each specific cell line and experimental condition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct and redundant functions of histone deacetylases HDAC1 and HDAC2 in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of BRD-6929 in HIV Latency Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BRD-6929, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2), in the context of human immunodeficiency virus (HIV) latency research. The "shock and kill" strategy, which aims to reactivate latent HIV proviruses and subsequently eliminate the infected cells, has highlighted the therapeutic potential of latency-reversing agents (LRAs). This compound, with its high specificity for HDACs implicated in maintaining HIV latency, represents a promising candidate for this approach, particularly in combination with other LRAs.
Mechanism of Action
HIV latency is, in part, maintained by the recruitment of HDACs to the long terminal repeat (LTR) region of the integrated provirus. HDACs, specifically class I HDACs 1 and 2, catalyze the removal of acetyl groups from histone tails, leading to a condensed chromatin structure that represses gene transcription. By selectively inhibiting HDAC1 and HDAC2, this compound promotes histone acetylation at the HIV LTR. This epigenetic modification results in a more relaxed chromatin state, facilitating the recruitment of transcriptional machinery and subsequent expression of viral genes, thereby reversing latency.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity, binding affinity, cytotoxicity, and efficacy in combination with other latency-reversing agents.
Table 1: Inhibitory Activity and Binding Affinity of this compound
| Target | IC50 (nM) | Ki (nM) |
| HDAC1 | 1 | 0.2 |
| HDAC2 | 8 | 1.5 |
| HDAC3 | 458 | 270 |
Data compiled from publicly available research.[1]
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) |
| Jurkat | CellTiter-Glo | 12.6 |
CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population.
Table 3: Synergistic Latency Reversal with this compound (TPB) and Gnidimacrin (GM)
| Treatment | Effect | Fold Change |
| GM + TPB vs. GM alone | Potentiation of latent HIV-1 activation in cell models | 2-3 |
| GM + TPB vs. GM alone | Further decrease in the frequency of HIV-infected cells in patient PBMCs | >3 |
TPB (thiophenyl benzamide) is another designation for this compound. Data reflects the enhancement of Gnidimacrin's latency-reversing activity by this compound.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in HIV latency reversal and a general experimental workflow for its evaluation.
Experimental Protocols
In Vitro HIV Latency Reversal Assay in J-Lat Cells
This protocol describes the use of a latently infected Jurkat T-cell line (e.g., J-Lat 10.6) that contains an integrated HIV provirus with a GFP reporter gene. Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry.
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Positive control (e.g., TNF-α or a known HDAC inhibitor like Vorinostat)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add 100 µL of the diluted this compound, positive control, or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze GFP expression using a flow cytometer. Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the percentage of GFP-positive cells in each treatment condition.
-
Data Analysis:
-
Subtract the background percentage of GFP-positive cells from the vehicle control wells.
-
Plot the percentage of GFP-positive cells against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on a relevant cell line (e.g., Jurkat cells or primary CD4+ T cells) to establish a therapeutic window.
Materials:
-
Jurkat cells (or other relevant cell line)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 50 µL of complete RPMI medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium.
-
Treatment: Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the CC50 value.
Ex Vivo Latency Reversal Assay using Patient-Derived CD4+ T Cells
This protocol evaluates the efficacy of this compound in a more clinically relevant model using resting CD4+ T cells isolated from aviremic HIV-infected individuals on antiretroviral therapy (ART).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from aviremic HIV-infected donors
-
CD4+ T cell isolation kit
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (optional)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Gnidimacrin)
-
ART drugs (to prevent new infections)
-
Cell lysis buffer and RNA/DNA isolation kits
-
qRT-PCR or ddPCR system for quantifying HIV RNA/DNA
Procedure:
-
Cell Isolation: Isolate resting CD4+ T cells from patient PBMCs using negative selection.
-
Cell Culture: Culture the isolated CD4+ T cells in complete RPMI medium in the presence of ART drugs.
-
Treatment: Treat the cells with this compound alone or in combination with another LRA (e.g., Gnidimacrin) at predetermined optimal concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Quantification of Viral Expression:
-
Cell-associated HIV RNA: Lyse a fraction of the cells and isolate total RNA. Quantify cell-associated HIV RNA using qRT-PCR or ddPCR targeting a conserved region of the HIV genome (e.g., gag or pol).
-
Virion-associated HIV RNA: Collect the culture supernatant, centrifuge to remove cellular debris, and isolate viral RNA. Quantify virion-associated HIV RNA using qRT-PCR or ddPCR.
-
Proviral DNA: Isolate genomic DNA from another fraction of the cells to quantify the total number of proviruses, which can be used for normalization.
-
Data Analysis:
-
Calculate the fold-induction of HIV RNA in treated samples compared to the vehicle control.
-
For combination studies, assess for synergistic effects using models such as the Bliss independence or Chou-Talalay method.
-
Correlate the levels of viral reactivation with the cytotoxicity of the treatment.
References
Application Notes and Protocols for BRD-6929 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD-6929, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, in the study of neurodegenerative diseases. This document outlines the mechanism of action, key applications, quantitative data, and detailed experimental protocols for in vitro and in vivo research.
Introduction to this compound
This compound is a brain-penetrant small molecule that selectively inhibits HDAC1 and HDAC2, two key enzymes involved in the epigenetic regulation of gene expression.[1] In the context of neurodegenerative diseases, the inhibition of HDAC1 and HDAC2 has been shown to be a promising therapeutic strategy.[2][3] Dysregulation of histone acetylation is implicated in the pathogenesis of various neurodegenerative conditions, including Alzheimer's and Parkinson's disease.[2][4] By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of genes involved in neuronal survival, synaptic plasticity, and neuroprotection.[2][3]
Mechanism of Action
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2] this compound specifically targets HDAC1 and HDAC2, thereby preventing the deacetylation of histones. This results in an accumulation of acetylated histones, which relaxes the chromatin and allows for the binding of transcription factors to the promoter regions of neuroprotective genes.[2] One of the key downstream effects of HDAC1/2 inhibition is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which subsequently activates pro-survival signaling pathways such as the ERK/CREB pathway.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Ki (nM) |
| HDAC1 | 0.001[1] | 0.2[1] |
| HDAC2 | 0.008[1] | 1.5[1] |
| HDAC3 | 0.458[1] | - |
| HDAC4-9 | >30[1] | - |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Single 45 mg/kg Intraperitoneal Injection)
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |
| Plasma | 17.7[1] | 7.2[1] | 25.6[1] |
| Brain | 0.83[1] | 6.4[1] | 3.9[1] |
Table 3: In Vitro Effects of this compound on Histone Acetylation in Neuronal Cultures
| Treatment | Effect | EC50 (µM) | Reference |
| 1-10 µM for 6 hours | Significant increase in H2B acetylation | - | [1] |
| 1-20 µM for 24 hours | Dose-dependent increase in H4K12 acetylation | 7.2[1] | [1] |
Signaling Pathway
Caption: this compound inhibits HDAC1/2, leading to increased histone acetylation and transcription of neuroprotective genes like BDNF.
Experimental Protocols
The following are detailed protocols for utilizing this compound in common experimental models of neurodegenerative diseases.
In Vitro Neuroprotection Assay in a Parkinson's Disease Model
This protocol describes how to assess the neuroprotective effects of this compound against MPP+-induced toxicity in primary neuronal cultures, a common in vitro model for Parkinson's disease.
Caption: Workflow for assessing this compound's neuroprotective effects in a Parkinson's disease model.
Materials:
-
Primary midbrain neurons
-
Neurobasal medium with B-27 supplement
-
This compound (stock solution in DMSO)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT or LDH assay kit
-
Antibodies for Western blotting (e.g., anti-cleaved caspase-3, anti-β-actin)
Procedure:
-
Cell Culture: Culture primary midbrain neurons in poly-D-lysine coated plates at an appropriate density.[4][8]
-
This compound Pre-treatment: After 5-7 days in vitro, pre-treat the neurons with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 24 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add MPP+ to the culture medium at a final concentration of 10 µM to induce neurotoxicity.[9][10] Incubate for an additional 24 hours.
-
Assessment of Neuronal Viability:
-
MTT Assay: Measure cell viability according to the manufacturer's protocol. This assay measures the metabolic activity of living cells.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, according to the manufacturer's protocol.[11]
-
-
Western Blot Analysis:
-
Harvest cell lysates and perform Western blotting to assess the levels of apoptotic markers such as cleaved caspase-3.[10]
-
Normalize protein levels to a loading control like β-actin.
-
In Vitro Neuroprotection Assay in an Alzheimer's Disease Model
This protocol outlines the assessment of this compound's protective effects against amyloid-beta (Aβ) oligomer-induced toxicity in primary cortical neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact and Mechanisms of Action of BDNF on Neurological Disorders, Cancer, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic enhancement of BDNF signaling rescues synaptic plasticity in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Primary embryonic rat cortical neuronal culture and chronic rotenone treatment in microfluidic Culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of San-Huang-Xie-Xin-Tang in the MPP(+)/MPTP Models of Parkinson's Disease In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of boron nitride nanoparticles in the experimental Parkinson's disease model against MPP+ induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-6929 Treatment in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, in primary neuronal cultures. This document includes an overview of its mechanism of action, detailed experimental protocols, and expected outcomes based on available data.
Introduction to this compound
This compound (also known as Cmpd60 or Merck60) is a brain-penetrant small molecule that selectively inhibits HDAC1 and HDAC2.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[3][4] By inhibiting HDAC1 and HDAC2, this compound increases histone acetylation, which is generally associated with a more open chromatin structure and enhanced gene transcription.[1] HDAC inhibitors have been shown to have various effects in the central nervous system, including roles in neuronal differentiation, neuroprotection, and synaptic plasticity.[3][4][5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2 enzymatic activity. This leads to an accumulation of acetylated histones (such as H2B, H3, and H4) and other proteins in neuronal cells.[1] The resulting alterations in gene expression can influence a variety of cellular processes, including cell cycle, differentiation, and survival. In the context of primary neuronal cultures, treatment with this compound is expected to induce changes in gene expression that can promote neuronal differentiation and may offer neuroprotective effects against certain types of cellular stress.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System Type | Reference |
| HDAC1 IC50 | 1 nM | Recombinant human enzyme | [1] |
| HDAC2 IC50 | 8 nM | Recombinant human enzyme | [1] |
| H4K12ac EC50 | 7.2 µM | Cultured neurons (24h treatment) | [1] |
| Effective Concentration for H2B acetylation | 1-10 µM | Primary neuronal cultures (6h treatment) | [1] |
Table 2: In Vivo Pharmacokinetics of this compound (Single 45 mg/kg IP dose in mice)
| Parameter | Value | Tissue | Reference |
| Cmax | 0.83 µM | Brain | [1] |
| T1/2 | 6.4 hours | Brain | [1] |
| AUC | 3.9 µM/L*hr | Brain | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its use in primary neuronal cultures.
Caption: Proposed signaling pathway of this compound in neuronal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 5. Inhibition of class II histone deacetylase blocks proliferation and promotes neuronal differentiation of the embryonic rat neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with BRD-6929
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective dual inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making HDACs attractive therapeutic targets.[3][4][5] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns to identify novel HDAC1 and HDAC2 inhibitors. The following sections describe both a biochemical and a cell-based assay, complete with experimental workflows, data analysis guidelines, and visualizations of the underlying biological pathways.
Mechanism of Action and Signaling Pathway
Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[6][7] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[7] HDAC1 and HDAC2 are class I HDACs that are often found in large multi-protein complexes, such as the Sin3 and CoREST complexes, which are recruited to specific genomic loci to regulate gene expression.[8]
By inhibiting HDAC1 and HDAC2, this compound leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[4][9] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7] The bromodomain-containing protein BRD4 is a key reader of histone acetylation marks and recruits the transcriptional machinery to acetylated chromatin, a process that can be enhanced by HDAC inhibition.[9]
Quantitative Data for this compound
The following table summarizes the inhibitory activity of this compound against HDAC1 and HDAC2. This data is crucial for establishing appropriate positive control concentrations in HTS assays.
| Parameter | HDAC1 | HDAC2 | Reference |
| IC50 | 0.04 µM | 0.1 µM | [1] |
| Ki | 0.2 nM | 1.5 nM | [10] |
High-Throughput Screening Protocols
Two primary types of assays are recommended for screening for HDAC1/2 inhibitors: a biochemical assay using purified enzymes and a cell-based assay to assess activity in a more physiologically relevant context.
Biochemical HTS Assay for HDAC1/2 Activity
This protocol describes a fluorogenic assay to measure the enzymatic activity of purified HDAC1 and HDAC2. The assay is based on a substrate that becomes fluorescent upon deacetylation and subsequent cleavage by a developer enzyme.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of compounds into the 384-well assay plates. For controls, dispense DMSO only (negative control) and a high concentration of this compound (e.g., 10 µM) for the positive control.
-
Enzyme Addition: Dilute HDAC1 or HDAC2 enzyme to the desired concentration in cold HDAC Assay Buffer. Add the diluted enzyme solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in HDAC Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Signal Detection: Incubate the plate at room temperature for 15 minutes to allow the developer reaction to complete. Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
Data Analysis and Quality Control:
The quality of the HTS assay should be assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.
-
Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
-
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., 10 µM this compound).
-
SDneg and Meanneg are the standard deviation and mean of the negative control (DMSO).
-
-
Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][11][12]
Representative Data:
| Control | Mean Fluorescence | Standard Deviation |
| Negative (DMSO) | 8500 | 350 |
| Positive (this compound) | 1200 | 150 |
| Calculated Z'-Factor | 0.79 |
Cell-Based HTS Assay for HDAC Activity
This protocol utilizes a commercially available luminescent assay (e.g., HDAC-Glo I/II) to measure HDAC activity within a cellular context. This assay format provides insights into compound permeability and activity in a more physiological environment.
Materials:
-
Human cell line with detectable HDAC1/2 activity (e.g., HCT116)[1]
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Assay System (or equivalent)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well white, clear-bottom tissue culture-treated plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HCT116 cells into 384-well plates at an optimized density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Addition: Add test compounds and controls (DMSO and this compound) to the cells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 6 hours) to allow for compound uptake and target engagement.
-
Reagent Addition: Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's instructions. Add the reagent to each well.[7][13][14] This reagent contains a cell-permeable acetylated substrate that is deacetylated by cellular HDACs. A developer enzyme then cleaves the deacetylated substrate to produce a luminescent signal.[7][13][14]
-
Signal Development: Incubate the plate at room temperature for 30 minutes to allow for the luminescent signal to stabilize.
-
Signal Detection: Measure the luminescence using a plate reader.
Data Analysis and Quality Control:
Data analysis and quality control are performed similarly to the biochemical assay, including the calculation of the Z'-factor to ensure the robustness of the screen.
Representative Data:
| Control | Mean Luminescence | Standard Deviation |
| Negative (DMSO) | 120,000 | 8,000 |
| Positive (this compound) | 25,000 | 3,000 |
| Calculated Z'-Factor | 0.65 |
Conclusion
The provided protocols offer robust and reliable methods for conducting high-throughput screening campaigns to identify novel inhibitors of HDAC1 and HDAC2, using this compound as a benchmark compound. The biochemical assay is ideal for identifying direct inhibitors of enzyme activity, while the cell-based assay provides valuable information on cellular potency and permeability. Rigorous data analysis, including the calculation of the Z'-factor, is essential for ensuring the quality and reliability of the screening results. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug discovery targeting epigenetic pathways.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC-Glo™ I/II Assay Protocol [promega.com]
- 6. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. assay.dev [assay.dev]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. academic.oup.com [academic.oup.com]
- 13. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BRD-6929 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD-6929, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize this compound concentration for maximal cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1][2] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis in susceptible cell lines.[3][4][5]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on its low nanomolar IC50 values for HDAC1 and HDAC2, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.[2] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experimental goals.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared.[2] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the specific endpoint being measured. A common starting point is 24 to 72 hours. Shorter incubation times may be sufficient to observe changes in histone acetylation, while longer incubations are often necessary to detect effects on cell viability and apoptosis.[3] Time-course experiments are recommended to determine the ideal duration for your experimental system.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a hydroxamate-based HDAC inhibitor. This class of inhibitors has been reported to have off-target effects, with Metallo-Beta-Lactamase Domain Containing 2 (MBLAC2) being a notable example.[6] MBLAC2 is an acyl-CoA thioesterase involved in fatty acid metabolism.[7][8] Inhibition of MBLAC2 could potentially contribute to the observed cellular phenotype, especially at higher concentrations of this compound. It is important to consider this possibility when interpreting your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, inconsistent drug concentration, edge effects in the microplate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding cells and drug solutions. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| No significant effect on cell viability, even at high concentrations | Cell line is resistant to HDAC1/2 inhibition. Insufficient incubation time. Compound degradation. | Use a positive control (e.g., a known sensitive cell line or another HDAC inhibitor). Increase the incubation time. Prepare fresh dilutions of this compound from a new stock aliquot. |
| Unexpectedly high cytotoxicity at low concentrations | Cell line is highly sensitive. Error in concentration calculation. Off-target effects. | Perform a more detailed dose-response curve with finer concentration increments. Double-check all calculations and dilutions. Consider investigating potential off-target effects, such as MBLAC2 inhibition. |
| Discrepancy between histone acetylation levels and cell viability | Kinetic differences in cellular response. Cell viability changes may be a downstream event. | Perform a time-course experiment to assess both histone acetylation and cell viability at multiple time points. Remember that changes in histone acetylation are an early event, while effects on cell viability may take longer to manifest.[9] |
| Precipitation of the compound in the culture medium | Poor solubility of this compound at the tested concentration. | Ensure the final DMSO concentration is within the recommended limits. Prepare fresh dilutions and visually inspect for any precipitation before adding to the cells. If solubility is an issue, consider using a different solvent or formulation, though this may require additional validation.[1] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.001 |
| HDAC2 | 0.008 |
| HDAC3 | 0.458 |
| HDAC4 | > 30 |
| HDAC5 | > 30 |
| HDAC6 | > 30 |
| HDAC7 | > 30 |
| HDAC8 | > 30 |
| HDAC9 | > 30 |
| Data sourced from MedchemExpress.[2] |
Table 2: Antiproliferative Activity of this compound in Selected Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| HCT116 | Colon Carcinoma | MTT Assay | 0.5 |
| Epithelial cells | Normal | MTT Assay | > 50 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure a single-cell suspension with high viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
Caption: HDAC1/HDAC2 Signaling Pathway Inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metallo-β-lactamase domain-containing protein 2 is S-palmitoylated and exhibits acyl-CoA hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BRD-6929 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for BRD-6929. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected phenotypes in our cellular assays that don't seem to align with the known functions of HDAC1 and HDAC2. Could off-target effects of this compound be the cause?
A1: While this compound is a potent and selective inhibitor of HDAC1 and HDAC2, like most small molecule inhibitors, it has the potential for off-target interactions. Unexpected phenotypes could indeed arise from the inhibition of other cellular proteins. This compound belongs to the benzamide class of HDAC inhibitors, which are generally more selective for Class I HDACs compared to hydroxamate-based inhibitors. However, high concentrations or specific cellular contexts can lead to engagement with other proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its primary targets, HDAC1 and HDAC2, in your experimental system. A Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming target engagement in intact cells.
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Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. If the phenotype occurs at concentrations significantly higher than the IC50 for HDAC1/2 inhibition, it is more likely to be an off-target effect.
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Use a Structurally Different HDAC1/2 Inhibitor: To confirm that the observed phenotype is due to HDAC1/2 inhibition, use a structurally unrelated HDAC1/2 inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Consider Known Off-Targets of Related Compounds: this compound is structurally related to tacedinaline (CI-994), another Class I HDAC inhibitor. While a comprehensive public off-target profile for this compound is not available, consider the possibility of interactions with targets of other benzamide HDAC inhibitors. These are generally selective for Class I HDACs but may show some activity against other HDAC isoforms at higher concentrations.
Q2: How can we experimentally identify potential off-targets of this compound in our specific cell line?
A2: Identifying unknown off-targets requires specialized techniques. Here are two recommended approaches:
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Chemoproteomics: This is a powerful method to identify the direct binding targets of a compound in a cellular lysate. A version of this technique involves immobilizing this compound on a resin and pulling down its binding partners from the cell lysate, which are then identified by mass spectrometry.
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Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS): This unbiased approach, often referred to as Thermal Proteome Profiling (TPP), can identify proteins that are stabilized or destabilized by this compound across the entire proteome. This method provides a global view of target and off-target engagement in a cellular context.
Q3: We are concerned about potential off-target effects on other zinc-dependent enzymes. Is this a known issue for benzamide-based HDAC inhibitors like this compound?
A3: Off-target inhibition of other zinc-dependent metalloenzymes is a known concern for some classes of HDAC inhibitors, particularly those containing a hydroxamic acid zinc-binding group. These have been shown to interact with enzymes like carbonic anhydrases and metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1]
This compound is a benzamide-based inhibitor. This class of inhibitors generally exhibits greater selectivity for Class I HDACs and may have a different off-target profile compared to hydroxamates.[2] However, the possibility of interaction with other metalloenzymes cannot be entirely ruled out, especially at higher concentrations. If your experimental system involves processes sensitive to the inhibition of other zinc metalloenzymes, it is advisable to perform counter-screening assays against a panel of relevant enzymes.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound and its selectivity profile.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 | Ki |
| HDAC1 | 1 nM - 40 nM | <0.2 nM |
| HDAC2 | 8 nM - 100 nM | 1.5 nM |
| HDAC3 | 458 nM | 270 nM |
Data compiled from multiple sources.[3]
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity (fold) |
| HDAC3 vs HDAC1 | ~458x less potent |
| HDACs 4-9 vs HDAC1/2 | >30,000x less potent |
This data highlights the high selectivity of this compound for HDAC1 and HDAC2 over other HDAC isoforms.
Experimental Protocols
1. In Vitro HDAC Activity Assay (Fluorometric)
This protocol is a general method to determine the inhibitory activity of this compound against purified HDAC enzymes.
Materials:
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Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (e.g., Trypsin and Trichostatin A in buffer)
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This compound stock solution in DMSO
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96-well black microplate
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Fluorometric plate reader
Procedure:
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Prepare serial dilutions of this compound in Assay Buffer.
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In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified HDAC enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding the Developer solution. The developer contains a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorescent group, and a pan-HDAC inhibitor (TSA) to stop the enzymatic reaction.
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Incubate for an additional 15-30 minutes at 37°C to allow for complete development.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of this compound to its target proteins (HDAC1/2) in intact cells.
Materials:
-
Cell line of interest
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This compound
-
DMSO (vehicle control)
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Phosphate-buffered saline (PBS) with protease inhibitors
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Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
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Centrifuge
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SDS-PAGE and Western blot reagents
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Primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH)
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Secondary antibodies
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a specific time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
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Lyse the cells by repeated freeze-thaw cycles or sonication.
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Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Collect the supernatant (soluble fraction) and determine the protein concentration.
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Analyze the soluble protein fractions by SDS-PAGE and Western blotting.
-
Probe the Western blots with antibodies against HDAC1, HDAC2, and the loading control.
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Quantify the band intensities. A positive target engagement will result in a shift of the melting curve to a higher temperature for HDAC1 and HDAC2 in the this compound-treated samples compared to the DMSO control.
Visualizations
Caption: Signaling pathway of this compound and potential for off-target effects.
Caption: Workflow for identifying on- and off-target engagement of this compound.
References
How to minimize BRD-6929 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the selective HDAC1/2 inhibitor, BRD-6929, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2).[1][2] By inhibiting these enzymes, this compound can modulate gene expression, leading to downstream effects such as cell cycle arrest and apoptosis.[3] It is a brain-penetrant compound that has been investigated for its potential in mood-related behavioral models and for its effects on aging.[1][4]
Q2: What are the known toxicities of HDAC inhibitors as a class?
A2: While specific toxicity data for this compound is limited, the class of HDAC inhibitors is associated with a range of potential adverse effects. These can include:
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Hematological: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia are the most common hematological toxicities. These effects are generally reversible.[5]
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Constitutional: Fatigue and fever are common side effects that typically resolve after discontinuation of the drug.[5]
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Metabolic: Liver toxicity, including elevated liver transaminases, and electrolyte imbalances such as hypocalcemia and hyponatremia have been reported.[5]
-
Cardiac: Some HDAC inhibitors have been associated with cardiac effects, including abnormalities in the ST-T segment and prolongation of the QTc interval on an electrocardiogram.[6]
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Gastrointestinal: Diarrhea, nausea, and vomiting can also occur.[5]
Q3: Is there a recommended starting dose and administration route for this compound in mice?
A3: One study in aged mice reported using a daily intraperitoneal (i.p.) injection of 22.5 mg/kg this compound for 14 days without mentioning overt toxicity.[4] The vehicle used was a solution of 2% DMSO, 49% PEG400, and 49% saline.[4] Researchers should always perform a dose-ranging study to determine the optimal and best-tolerated dose for their specific animal model and experimental endpoint.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound and provides potential solutions.
Issue 1: Signs of Systemic Toxicity (Weight Loss, Lethargy, Ruffled Fur)
-
Question: My animals are showing signs of general toxicity like weight loss and lethargy after this compound administration. What should I do?
-
Answer:
-
Monitor Closely: Immediately increase the frequency of animal monitoring (e.g., daily or twice daily) for weight, food and water intake, and clinical signs.
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Dose Reduction: Consider reducing the dose of this compound in a subset of animals to see if the toxic effects are dose-dependent.
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Vehicle Control: Ensure that a control group receiving only the vehicle is included to rule out any toxicity associated with the formulation itself.
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Change Administration Schedule: If administering daily, consider an intermittent dosing schedule (e.g., every other day or three times a week) to allow for animal recovery between doses.
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Refine Formulation: While a 2% DMSO, 49% PEG400, and 49% saline formulation has been used, consider if a different vehicle might improve tolerability.[4] However, any change in formulation will require re-validation of the drug's solubility and stability.
-
Issue 2: Hematological Abnormalities (Suspected)
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Question: I suspect my animals may be experiencing hematological toxicity (e.g., bleeding, pale mucous membranes). How can I confirm and manage this?
-
Answer:
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Blood Collection and Analysis: Collect blood samples (e.g., via tail vein or retro-orbital sinus) for a complete blood count (CBC) to assess platelet, neutrophil, and red blood cell levels.
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Confirm with Baseline: Compare the results to pre-treatment baseline values or to data from vehicle-treated control animals.
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Management: If significant thrombocytopenia or neutropenia is observed, consider the following:
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Dose Reduction or Interruption: Temporarily halt or reduce the dosage of this compound to allow for bone marrow recovery.
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Supportive Care: Provide supportive care as recommended by a veterinarian, which may include fluid therapy or nutritional support.
-
-
Issue 3: Neurological Side Effects
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Question: this compound is brain-penetrant. What neurological side effects should I watch for and how should I respond?
-
Answer:
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Behavioral Monitoring: Observe animals for any changes in behavior, such as tremors, ataxia (impaired coordination), seizures, or changes in activity levels (hyperactivity or hypoactivity).
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Scoring System: Implement a standardized behavioral scoring system to objectively quantify any observed abnormalities.
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Response: If neurological signs are observed:
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Dose-Response Assessment: Determine if the effects are dose-related by testing lower doses.
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Consult a Veterinarian: Seek veterinary advice for the management of any severe neurological symptoms.
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Consider the Target Effect: Be mindful of the intended pharmacological effect of this compound in your model, as some behavioral changes may be related to its mechanism of action.
-
-
Data Summary
Table 1: In Vivo Dosing and Pharmacokinetics of this compound in Mice
| Parameter | Value | Species | Route | Reference |
| Dose | 45 mg/kg | Mouse | i.p. | [1] |
| Cmax (Plasma) | 17.7 µM | Mouse | i.p. | [1] |
| T1/2 (Plasma) | 7.2 hours | Mouse | i.p. | [1] |
| AUC (Plasma) | 25.6 µM/Lhr | Mouse | i.p. | [1] |
| Cmax (Brain) | 0.83 µM | Mouse | i.p. | [1] |
| T1/2 (Brain) | 6.4 hours | Mouse | i.p. | [1] |
| AUC (Brain) | 3.9 µM/Lhr | Mouse | i.p. | [1] |
| Chronic Dosing | 22.5 mg/kg (daily for 14 days) | Mouse | i.p. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on a previously published study.[4]
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO. For example, a 150 mg/mL stock.
-
Vehicle Preparation: The vehicle consists of 2% DMSO, 49% PEG400, and 49% sterile saline.
-
Final Formulation: To prepare the final dosing solution (e.g., 3 mg/mL), calculate the required volumes. For 1 mL of the final solution:
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Add 20 µL of the 150 mg/mL this compound stock in DMSO to a sterile microcentrifuge tube.
-
Add 490 µL of PEG400 and vortex thoroughly to ensure complete mixing.
-
Add 490 µL of sterile saline and vortex again until the solution is clear and homogenous.
-
-
Administration: Administer the solution via intraperitoneal (i.p.) injection. The injection volume should be adjusted based on the animal's body weight (e.g., 7.5 mL/kg for a 22.5 mg/kg dose with a 3 mg/mL solution).
Note: Always prepare the dosing solution fresh on the day of administration.
Visualizations
Caption: Simplified signaling pathway of HDAC1/2 action and its inhibition by this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Decision-making workflow for managing adverse events in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from BRD-6929 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of HDAC1 and HDAC2, with IC50 values of 0.04 µM and 0.1 µM, respectively.[1] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other non-histone proteins. This change in acetylation status alters chromatin structure and can modulate gene expression, ultimately impacting cellular processes like cell cycle progression and apoptosis.[3][4][5]
Q2: What are the expected cellular effects of this compound treatment?
Based on its mechanism of action, treatment with this compound is expected to:
-
Increase global histone acetylation, particularly on substrates of HDAC1 and HDAC2.
-
Induce changes in gene expression.
-
Exhibit antiproliferative effects in cancer cell lines.[1]
-
Potentially induce cell cycle arrest and/or apoptosis.[3]
Q3: How should I prepare and store this compound?
This compound is typically soluble in DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C.[2] Working solutions should be freshly prepared by diluting the stock in the appropriate cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Unexpected Results
Issue 1: No significant change in histone acetylation levels is observed after this compound treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Incubation Time | The IC50 values for this compound are in the nanomolar range for purified enzymes, but higher concentrations may be required in cellular assays to observe a significant effect.[1][2] Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM). Also, consider increasing the incubation time, as the effects of some HDAC inhibitors can be time-dependent.[6] |
| Cell Line Insensitivity | The expression and activity of HDAC1 and HDAC2 can vary between cell lines. Confirm the expression of HDAC1 and HDAC2 in your cell line of interest via Western blot or qPCR. |
| Incorrect Antibody for Western Blot | Ensure you are using an antibody specific to the acetylated form of a known HDAC1/2 substrate (e.g., acetyl-Histone H3, acetyl-Histone H4). Use a pan-acetyl lysine antibody as a broader control. |
| Drug Inactivity | Improper storage or handling of this compound can lead to degradation. Use a fresh aliquot of the compound and verify its activity in a sensitive positive control cell line. |
Issue 2: Unexpected changes in gene expression that do not correlate with known HDAC1/2-regulated genes.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective for HDAC1/2, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[7] Recent studies suggest that some HDAC inhibitors can bind to other metalloenzymes.[8][9] Reduce the concentration of this compound to the lowest effective dose. Consider using a structurally different HDAC1/2 inhibitor as a control to see if the same off-target gene expression changes are observed. |
| Indirect Downstream Effects | The primary changes in gene expression due to HDAC inhibition can trigger secondary signaling cascades, leading to a broader and more complex transcriptional response over time.[5] Perform a time-course experiment (e.g., 6, 12, 24 hours) to distinguish between early direct effects and later indirect effects on gene expression. |
| Cellular Stress Response | High concentrations of any small molecule can induce a cellular stress response, leading to global changes in gene expression unrelated to the intended target. Assess markers of cellular stress (e.g., heat shock proteins) in your treated cells. |
Issue 3: this compound treatment leads to unexpected cell morphology changes or toxicity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | The antiproliferative effects of HDAC inhibitors can lead to cytotoxicity at high concentrations.[1] Determine the EC50 for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo) and use concentrations at or below this value for mechanistic studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells. |
| Contamination | Verify that your cell culture and drug stocks are free from microbial contamination, which can cause unexpected cellular stress and morphological changes. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Ki (nM) |
| HDAC1 | 1 | 0.2 |
| HDAC2 | 8 | 1.5 |
| HDAC3 | 458 | - |
| HDAC4-9 | >30,000 | - |
Data sourced from MedchemExpress.[2]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Plasma | Brain |
| Cmax (µM) | 17.7 | 0.83 |
| T1/2 (hours) | 7.2 | 6.4 |
| AUC (µM/L*hr) | 25.6 | 3.9 |
Single intraperitoneal injection of 45 mg/kg. Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing 5 mM sodium butyrate (an HDAC inhibitor to preserve acetylation during extraction).
-
Lyse cells in a hypotonic lysis buffer.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in ddH2O.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in modulating histone acetylation.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of BRD-6929 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BRD-6929, a potent and selective inhibitor of HDAC1 and HDAC2. This guide includes frequently asked questions (FAQs) and troubleshooting advice to help ensure the stability and effectiveness of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. By inhibiting these enzymes, this compound can modulate gene expression and has shown potential in various research areas, including neuroscience and oncology.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the stability of this compound. Follow these guidelines:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q3: What is the best solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, it can be formulated in a vehicle containing DMSO, PEG400, and saline.[2]
Q4: Can I prepare a working solution of this compound in aqueous media?
A4: Direct dissolution in aqueous media is not recommended due to poor solubility. It is best to first dissolve this compound in DMSO to create a stock solution and then dilute this stock into your aqueous experimental medium. Be aware that high concentrations of the compound in aqueous solutions may lead to precipitation.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | The concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in cellular assays). - Prepare fresh dilutions from a DMSO stock solution immediately before use. |
| Loss of Compound Activity | - Improper storage leading to degradation. - Multiple freeze-thaw cycles of the stock solution. - Instability in the experimental medium over time. | - Ensure the compound is stored as recommended (see FAQ). - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - Prepare fresh working solutions for each experiment and use them promptly. |
| Inconsistent Experimental Results | - Variability in compound concentration due to precipitation or degradation. - Instability of the target protein (HDAC1/2) under assay conditions. | - Visually inspect solutions for any precipitates before use. - Perform a concentration-response curve in every experiment to ensure consistency. - For in vitro assays, consider the stability of the HDAC enzyme, as some HDACs can be unstable.[3][4] |
| Reduced Efficacy in In Vivo Studies | Metabolic inactivation of the compound. | Benzamide-based inhibitors can be susceptible to metabolic processes like glucuronidation.[5] Consider this possibility when designing and interpreting in vivo experiments. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your experimental buffer or cell culture medium to the desired final concentrations.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation or degradation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing HDAC11 with SAHA to assay slow-binding benzamide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BRD-6929 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the HDAC1 and HDAC2 inhibitor, BRD-6929.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased or Loss of this compound Efficacy in Cancer Cell Lines Over Time
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or complete resistance. What could be the cause, and how can I troubleshoot this?
Answer:
This is a common issue indicating the development of acquired resistance. Here are potential causes and troubleshooting steps:
-
Possible Cause 1: Development of a resistant cell population. Continuous exposure to a drug can select for a subpopulation of cells that have inherent or acquired resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[1]
-
Isolate Clonal Populations: If you have a heterogeneous resistant population, consider single-cell cloning to isolate and characterize different resistant clones.
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Investigate Resistance Mechanisms: Proceed to the experimental protocols section to investigate potential molecular mechanisms, such as upregulation of survival pathways or drug efflux pumps.
-
-
-
Possible Cause 2: Inconsistent Drug Potency. The stability of this compound in your experimental conditions might be compromised.
-
Troubleshooting Steps:
-
Fresh Drug Preparation: Always prepare fresh dilutions of this compound from a stock solution for each experiment. This compound is typically dissolved in DMSO.[2]
-
Proper Storage: Store the this compound stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation.
-
Verify Drug Activity: Test the activity of your current this compound stock on a known sensitive cell line to ensure it is still potent.
-
-
-
Possible Cause 3: Changes in Cell Culture Conditions. Alterations in media, serum, or other supplements can influence cell signaling and drug response.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure that the culture conditions for the resistant and parental cells are identical.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
-
Issue 2: High Variability in Experimental Replicates with this compound
Question: I am observing significant variability between my technical and biological replicates when treating cells with this compound. How can I improve the consistency of my results?
Answer:
High variability can stem from several factors. Here’s how to address them:
-
Possible Cause 1: Inaccurate Cell Seeding. Uneven cell numbers across wells is a common source of variability.
-
Troubleshooting Steps:
-
Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure accurate cell counts.
-
Homogeneous Cell Suspension: Ensure your cell suspension is homogeneous before seeding to avoid clumps.
-
Edge Effects: Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation and temperature fluctuations.
-
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting of the drug or reagents can lead to inconsistent results.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes.
-
Consistent Technique: Use a consistent pipetting technique, ensuring to change tips between different concentrations and cell lines.
-
-
-
Possible Cause 3: Cell Line Instability. Cancer cell lines can be genetically unstable and may change over time with continuous passaging.
-
Troubleshooting Steps:
-
Use Low Passage Numbers: Use cells with a low passage number for your experiments.
-
Thaw Fresh Vials: Periodically thaw a fresh vial of the parental cell line from your frozen stock to ensure consistency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2).[2] HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDAC1 and HDAC2, this compound leads to hyperacetylation of histones, which can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[3]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations (IC50) of this compound have been determined for its primary targets and in some cancer cell lines.
| Target/Cell Line | IC50 (µM) |
| HDAC1 (enzymatic assay) | 0.001[4] |
| HDAC2 (enzymatic assay) | 0.008[4] |
| HCT116 (human colon carcinoma) | 0.5[4] |
Q3: What are the hypothesized molecular mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are not yet fully elucidated, based on resistance to other HDAC inhibitors, several mechanisms can be hypothesized:[5][6]
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Upregulation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to bypass the effects of HDAC1/2 inhibition. Commonly implicated pathways include:
-
PI3K/AKT Pathway: This pathway promotes cell survival and proliferation.
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MAPK/ERK Pathway: This pathway is also involved in cell growth and survival.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can make cells more resistant to apoptosis induced by this compound.
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Epigenetic Reprogramming: Cancer cells may undergo further epigenetic modifications to silence genes that are activated by this compound, effectively circumventing its therapeutic effect.
Q4: How can I overcome resistance to this compound in my experiments?
A4: Several strategies can be employed to overcome resistance to this compound:
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Combination Therapy: Combining this compound with other anti-cancer agents can be a powerful strategy.
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Inhibitors of Pro-Survival Pathways: Co-treatment with inhibitors of the PI3K/AKT or MAPK/ERK pathways can re-sensitize resistant cells.
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Chemotherapeutic Agents: Combining this compound with standard chemotherapeutic drugs may have synergistic effects.
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Other Epigenetic Modifiers: Combining with other epigenetic drugs, such as DNA methyltransferase (DNMT) inhibitors, could be effective.
-
-
Targeting Drug Efflux Pumps: The use of ABC transporter inhibitors can block the efflux of this compound and restore its intracellular concentration.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[1][7][8][9]
-
Determine the initial IC50 of this compound:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
-
Continuously culture the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration.
-
-
Establish the Resistant Line:
-
Continue this process of dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
At this point, the cell line is considered resistant.
-
-
Characterize the Resistant Cell Line:
-
Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve aliquots of the resistant cell line at different stages of its development.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the steps for performing a western blot to investigate changes in protein expression that may be associated with this compound resistance.
-
Cell Lysis:
-
Treat both parental and this compound-resistant cells with and without this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. Suggested primary antibodies include:
-
Phospho-Akt (Ser473) and total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
Bcl-2, Bcl-xL
-
Acetylated Histone H3, Total Histone H3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Caption: Hypothesized signaling pathways involved in resistance to this compound.
Caption: Experimental workflow for generating this compound resistant cell lines.
Caption: Logical workflow for troubleshooting decreased this compound efficacy.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
BRD-6929 Technical Support Center: A Comprehensive Guide for Researchers
For researchers and drug development professionals utilizing BRD-6929, this technical support center provides essential information on best practices for long-term storage, troubleshooting guidance for common experimental issues, and detailed experimental protocols.
This resource aims to address specific challenges that may arise during the handling and application of this compound, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. By providing clear and concise information, we endeavor to support the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that researchers may encounter when working with this compound.
Q1: What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and efficacy. For the solid powder form, long-term storage at -20°C is recommended, which can ensure stability for up to three years[1]. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles[1]. For shorter-term storage of solutions, -20°C is suitable for up to one month[1].
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. This compound is soluble in DMSO[2]. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent recurrence, ensure the stock solution concentration does not exceed the recommended solubility and store it as aliquots at the appropriate temperature.
Q3: I am not observing the expected biological effect in my cell-based assay. What are some potential reasons?
Several factors could contribute to a lack of efficacy in a cell-based assay. Consider the following troubleshooting steps:
-
Compound Integrity: Verify that the compound has been stored correctly and has not degraded. If in doubt, use a fresh aliquot or a new batch of the compound.
-
Cell Line Sensitivity: The sensitivity of different cell lines to HDAC inhibitors can vary. Ensure that the cell line you are using is known to be responsive to HDAC1/2 inhibition.
-
Concentration and Incubation Time: The effective concentration and incubation time can vary depending on the cell type and the specific assay. A dose-response and time-course experiment is recommended to determine the optimal conditions for your experimental setup.
-
Assay-Specific Issues: The readout of your assay may be affected by other experimental parameters. Ensure that all other reagents and conditions are optimized and that your controls are behaving as expected.
Q4: Are there any known off-target effects of this compound that I should be aware of?
This compound is a highly selective inhibitor of HDAC1 and HDAC2. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be completely ruled out, especially at higher concentrations. It is always good practice to include appropriate controls in your experiments, such as using a structurally distinct HDAC1/2 inhibitor or performing rescue experiments, to confirm that the observed phenotype is a direct result of HDAC1/2 inhibition.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Long-Term Storage Recommendations
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1] |
Table 2: In Vitro Activity
| Target | IC₅₀ |
| HDAC1 | 0.04 µM[1] |
| HDAC2 | 0.1 µM[1] |
Experimental Protocols
This section outlines key experimental methodologies for working with this compound.
Preparation of Stock Solutions
-
Reconstitution: To prepare a stock solution, dissolve the solid this compound powder in an appropriate volume of anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.514 mg of this compound (Molecular Weight: 351.4 g/mol ) in 1 mL of DMSO.
-
Solubilization: If the compound does not dissolve readily, gentle warming to 37°C and vortexing or sonication can aid in solubilization.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage[1].
In Vitro Cell-Based Assay for HDAC Inhibition
-
Cell Seeding: Plate the cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Readout: At the end of the incubation period, perform the desired assay to measure the biological effect of interest. This could include assays for cell viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., caspase activity, Annexin V staining), or target engagement (e.g., Western blot for acetylated histones).
In Vivo Administration in a Mouse Model
-
Formulation: For in vivo studies, this compound can be formulated for administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration will depend on the desired dose and the route of administration.
-
Administration: The route of administration will depend on the experimental design and can include intraperitoneal (IP) injection, oral gavage (PO), or intravenous (IV) injection. The dosing volume should be calculated based on the weight of the animal.
-
Monitoring: Following administration, monitor the animals for any adverse effects and for the desired therapeutic or biological response. This can involve behavioral observations, collection of tissue samples for pharmacodynamic analysis (e.g., measuring histone acetylation levels), and monitoring of disease progression in relevant models.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting HDAC1/HDAC2.
Experimental Workflow for In Vitro Screening
Caption: A typical workflow for an in vitro cell-based screening assay with this compound.
References
Validation & Comparative
BRD-6929: A Comparative Analysis of Efficacy Against Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BRD-6929, a selective inhibitor of histone deacetylase (HDAC) 1 and 2, with other prominent HDAC inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds.
Quantitative Efficacy Comparison
The inhibitory activity of this compound and other well-established HDAC inhibitors, namely Vorinostat (SAHA), Romidepsin, and Panobinostat, against a panel of HDAC isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various in vitro studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | Other HDACs (IC50, nM) | Selectivity Profile |
| This compound | 1[1] / 40[2] | 8[1] / 100[2] | 458[1] | HDACs 4-9: >30,000[1] | Selective for HDAC1 and HDAC2 |
| Vorinostat (SAHA) | 10[3] | - | 20[3] | Broad activity against Class I and II HDACs[4] | Pan-HDAC Inhibitor |
| Romidepsin | 36 | 47 | - | HDAC4: 510, HDAC6: 14,000 | Primarily targets Class I HDACs |
| Panobinostat | - | - | - | IC50 values in the low nanomolar range for most Class I, II, and IV HDACs | Pan-HDAC Inhibitor |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams have been generated using Graphviz.
Caption: General mechanism of HDAC inhibition.
References
Cross-validation of BRD-6929's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor BRD-6929 with other well-established HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). The information is intended to assist researchers in evaluating the potential of this compound for their specific applications by presenting its performance alongside relevant alternatives, supported by experimental data from various sources.
Executive Summary
This compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1] Its efficacy has been demonstrated in various cell lines, where it induces cell cycle arrest and apoptosis, key mechanisms for anti-cancer activity. This guide cross-validates these effects by comparing its performance metrics, specifically half-maximal inhibitory concentrations (IC50), with those of other prominent HDAC inhibitors across a range of cancer cell lines. While a direct head-to-head comparison of all compounds in a single study is not yet available, this compilation of data from multiple sources offers a valuable reference for researchers.
Data Presentation: Comparative Efficacy of HDAC Inhibitors
The following tables summarize the IC50 values of this compound and alternative HDAC inhibitors in various cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Cell Line |
| This compound | HDAC1 | 0.04 | - |
| This compound | HDAC2 | 0.1 | - |
| This compound | Proliferation | 0.5 | HCT116 (Colon Cancer) |
| This compound | Proliferation | >50 | HMEC (Human Mammary Epithelial Cells) |
Table 2: Comparative Cytotoxicity (IC50 in µM) of HDAC Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Vorinostat (SAHA) | Panobinostat (LBH589) | Belinostat (PXD101) |
| HCT116 | Colon Cancer | 0.5[1] | ~0.2-0.66 | - | ~0.2-0.66 |
| SW-982 | Synovial Sarcoma | Not Available | 8.6 | 0.1 | 1.4 |
| SW-1353 | Chondrosarcoma | Not Available | 2.0 | 0.02 | 2.6 |
| A549 | Lung Carcinoma | Not Available | 1.64 | 0.03 | - |
| MCF-7 | Breast Adenocarcinoma | Not Available | 0.685 | - | ~0.2-0.66 |
| MV4-11 | Leukemia | Not Available | 0.636 | - | - |
| Daudi | Lymphoma | Not Available | 0.493 | - | - |
| 5637 | Bladder Cancer | Not Available | - | - | 1.0 |
| T24 | Bladder Cancer | Not Available | - | - | 3.5 |
| J82 | Bladder Cancer | Not Available | - | - | 6.0 |
| RT4 | Bladder Cancer | Not Available | - | - | 10.0 |
| BHP2-7 | Thyroid Cancer | Not Available | - | 0.1 (apoptosis) | 50 (apoptosis) |
| Cal62 | Thyroid Cancer | Not Available | - | 0.1 (apoptosis) | 50 (apoptosis) |
| SW1736 | Thyroid Cancer | Not Available | - | 0.1 (apoptosis) | 50 (apoptosis) |
Disclaimer: The IC50 values presented in Table 2 are sourced from multiple publications and may not be directly comparable due to variations in experimental methodologies.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Cells to be tested
-
96-well microplate
-
Complete culture medium
-
This compound or other HDAC inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.
Materials:
-
Recombinant HDAC1 and HDAC2 enzymes
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
This compound or other HDAC inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the recombinant HDAC enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.
Materials:
-
Cells treated with HDAC inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the acetylated histone of interest. A parallel blot should be incubated with an antibody for total histone as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Mandatory Visualization
Caption: Signaling pathway of this compound and other HDAC inhibitors.
Caption: Experimental workflow for cross-validating HDAC inhibitor effects.
References
Comparative Analysis of BRD-6929 and Its Structural Analogs for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective HDAC1/2 inhibitor, BRD-6929, with its key structural analogs, Tacedinaline and Entinostat. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies in epigenetics and drug discovery.
Introduction to this compound and its Analogs
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents. This compound belongs to the benzamide class of HDAC inhibitors. Its selectivity for HDAC1/2 is attributed to a key structural feature: a thiophene group at the 5-position of the anilide ring.
For comparative purposes, this guide will focus on two key structural analogs:
-
Tacedinaline (CI-994): A pan-class I HDAC inhibitor and a structural precursor to this compound. It lacks the thiophene substitution that confers HDAC1/2 selectivity.[2]
-
Entinostat (MS-275): Another benzamide-based, class I-selective HDAC inhibitor that has been extensively studied and is in clinical trials.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of this compound, Tacedinaline, and Entinostat against various HDAC isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Other HDACs | Reference |
| This compound | 0.001 µM (1 nM) | 0.008 µM (8 nM) | 0.458 µM | >30 µM for HDAC4-9 | [4] |
| Tacedinaline (CI-994) | 0.9 µM | 0.9 µM | 1.2 µM | >20 µM for HDAC8 | [5] |
| Entinostat (MS-275) | 0.243 µM | 0.453 µM | 0.248 µM | - | [6] |
Signaling Pathway of HDAC1/2 Inhibition
The primary mechanism of action for this compound and its analogs involves the inhibition of HDAC1 and HDAC2, leading to an increase in the acetylation of histone and non-histone proteins. This alters chromatin structure and modulates gene expression. A key downstream effect is the upregulation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of common assays used to characterize and compare HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific recombinant HDAC isoform.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution, and test compounds.
-
Procedure:
-
The HDAC enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of HDAC inhibitors on the proliferation of cancer cell lines.
-
Reagents: Cancer cell line of interest, cell culture medium, test compounds, and a luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), the luminescent reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a microplate reader.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Western Blotting for Histone Acetylation
This technique is used to measure the downstream effects of HDAC inhibition on histone acetylation levels within cells.
-
Reagents: Cell line, test compounds, lysis buffer, primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
Cells are treated with the HDAC inhibitor for a specific duration.
-
Cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for an acetylated histone mark, followed by an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total histone to normalize for protein loading.
-
-
Data Analysis: The intensity of the bands corresponding to the acetylated histone is quantified and compared between treated and untreated samples.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of HDAC inhibitors.
Conclusion
This compound is a highly potent and selective tool for studying the roles of HDAC1 and HDAC2. Its high selectivity offers a more targeted approach compared to its structural precursor, Tacedinaline, which exhibits broader class I HDAC inhibition. When compared to Entinostat, another class I selective inhibitor, this compound demonstrates significantly greater potency for HDAC1 and HDAC2. The choice between these compounds will depend on the specific research question, with this compound being ideal for studies requiring precise inhibition of the HDAC1/2 isoforms. The experimental protocols and workflows provided in this guide offer a framework for the rigorous comparative evaluation of these and other HDAC inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Benchmarking BRD-6929: A Comparative Guide to Next-Generation HDAC Inhibitors
In the landscape of epigenetic drug discovery, the pursuit of highly selective and potent histone deacetylase (HDAC) inhibitors is paramount for developing targeted therapies with improved efficacy and reduced side effects. BRD-6929 has emerged as a significant tool compound due to its high potency and selectivity for HDAC1 and HDAC2. This guide provides a comprehensive comparison of this compound against other next-generation HDAC inhibitors, supported by experimental data and detailed protocols for key assays.
Data Presentation: Quantitative Comparison of HDAC Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of this compound and selected next-generation HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Next-Generation Class I-Selective HDAC Inhibitors
| Inhibitor | HDAC1 | HDAC2 | HDAC3 |
| This compound | 1 [1] | 8 [1] | 458 [1] |
| Entinostat (MS-275) | 510[2] | - | 1700[2] |
| Mocetinostat (MGCD0103) | 150[3][4] | 290[4] | 1660[4] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Table 2: In Vitro Inhibitory Activity (IC50, nM) of a Broader Range of Next-Generation HDAC Inhibitors
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 |
| This compound | 1 [1] | 8 [1] | 458 [1] | >30,000[1] |
| Ricolinostat (ACY-1215) | >10x selective for HDAC6 | >10x selective for HDAC6 | >10x selective for HDAC6 | 5[2][5] |
| Quisinostat (JNJ-26481585) | 0.11[2] | 0.33[2] | - | - |
| Domatinostat (4SC-202) | 1200[2] | 1120[2] | 570[2] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC enzyme.
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the recombinant HDAC enzyme to the desired concentration in Assay Buffer.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in Assay Buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO and perform serial dilutions.
-
Prepare a Developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.[6]
-
-
Assay Procedure :
-
Add the diluted HDAC enzyme to the wells of a 96-well black microplate.
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the Developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[7]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[6][8]
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within intact cells.
-
Cell Preparation :
-
Transfect cells (e.g., HEK293T) with a vector expressing the target HDAC protein fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in an appropriate assay medium.[9]
-
-
Assay Procedure :
-
Dispense the cell suspension into a white 96-well or 384-well plate.
-
Add the test compound at various concentrations.
-
Add the fluorescent NanoBRET™ tracer, which competes with the test compound for binding to the HDAC-NanoLuc® fusion protein.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.[10]
-
Incubate the plate at 37°C and 5% CO2.
-
-
Data Analysis :
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value from the dose-response curve of the BRET ratio versus compound concentration.[11]
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[12]
-
Sample Preparation :
-
Treat intact cells with the test compound or vehicle control for a specific duration.
-
Alternatively, treat cell lysates with the compound.
-
-
Thermal Shift Protocol :
-
Aliquot the treated cells or lysates into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will be more stable.[13]
-
Lyse the cells (if using intact cells) and separate the soluble fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection and Analysis :
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature using methods such as Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HDAC1/2 Signaling in Cancer and the Effect of this compound.
Caption: General Experimental Workflow for HDAC Inhibitor Screening and Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. exchemistry.com [exchemistry.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. abcam.com [abcam.com]
- 9. eubopen.org [eubopen.org]
- 10. promega.com [promega.com]
- 11. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Clinical Potential of BRD-6929 and Other Histone Deacetylase Inhibitors
An In-depth Analysis for Researchers and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs for cancer therapy. By altering the acetylation status of histones and other non-histone proteins, these agents can modulate gene expression, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. Among the numerous HDAC inhibitors in development, BRD-6929, a selective inhibitor of HDAC1 and HDAC2, has garnered significant interest. This guide provides a comprehensive comparison of the preclinical and clinical potential of this compound with established pan-HDAC inhibitors such as Vorinostat and Panobinostat, and the class I-selective inhibitor Romidepsin.
Selectivity and Mechanism of Action: A Key Differentiator
A crucial distinction among HDAC inhibitors lies in their selectivity for different HDAC isoforms. Pan-HDAC inhibitors, like Vorinostat and Panobinostat, target a broad range of HDAC enzymes.[1][2] In contrast, this compound exhibits high selectivity for HDAC1 and HDAC2.[3] This selectivity may offer a therapeutic advantage by minimizing off-target effects and associated toxicities often observed with pan-HDAC inhibitors.[4] Romidepsin also shows selectivity for class I HDACs, primarily HDAC1 and HDAC2.[5]
The mechanism of action for all these inhibitors fundamentally involves the accumulation of acetylated histones, leading to a more open chromatin structure that allows for the transcription of tumor suppressor genes.[6][7] Furthermore, HDAC inhibitors can acetylate non-histone proteins, affecting various cellular processes including cell signaling, protein stability, and DNA repair.[8] The selective inhibition of HDAC1 and HDAC2 by this compound is thought to be particularly effective in certain cancers, such as B-cell acute lymphoblastic leukemia (B-ALL), where these specific isoforms play a critical role in cell survival.
Preclinical Efficacy: this compound Shows Promise
Preclinical studies have demonstrated the potent anti-cancer activity of this compound in various cancer models. As a selective HDAC1/2 inhibitor, it has shown efficacy in repressing the growth of certain hematologic malignancies both in vitro and in vivo.[9] Studies have indicated that the combined inhibition of HDAC1 and HDAC2 can lead to cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[10]
For comparison, Vorinostat, Panobinostat, and Romidepsin have extensive preclinical data supporting their anti-tumor effects across a wide range of hematological and solid tumors.[11][12][13] The key question for the clinical potential of this compound is whether its selective action can translate to a superior therapeutic window—maintaining or exceeding the efficacy of broader-acting inhibitors while exhibiting a more favorable safety profile.
Clinical Potential and Comparative Efficacy
While this compound is still in the preclinical stages of development, we can extrapolate its potential clinical utility by comparing its preclinical profile with the established clinical data of other HDACis.
Vorinostat (SAHA) is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[14] Clinical trials have shown its efficacy in various solid and hematologic malignancies, though responses in solid tumors have been modest when used as a monotherapy.[15][16]
Panobinostat (LBH589) , another pan-HDAC inhibitor, is approved for the treatment of multiple myeloma in combination with other drugs.[17] It has demonstrated activity in various hematological malignancies.[1]
Romidepsin (FK228) is a class I-selective HDAC inhibitor approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[2][18] Its selectivity for class I HDACs, which includes HDAC1 and HDAC2, makes it a relevant comparator for this compound.
The clinical success of Romidepsin in T-cell lymphomas suggests that targeting class I HDACs is a valid therapeutic strategy. The high selectivity of this compound for HDAC1 and HDAC2 could potentially lead to a more targeted and less toxic approach for treating similar malignancies.
Data Presentation
Table 1: Comparative Inhibitory Activity of HDAC Inhibitors
| Compound | Target HDACs | IC50 (HDAC1) | IC50 (HDAC2) |
| This compound | HDAC1/2 | ~40 nM | ~100 nM |
| Vorinostat | Pan-HDAC | <86 nM | <86 nM |
| Panobinostat | Pan-HDAC | ~0.5 nM | - |
| Romidepsin | Class I (HDAC1/2) | 36 nM | 47 nM |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.[7][15][19]
Table 2: Preclinical and Clinical Efficacy Overview
| HDAC Inhibitor | Preclinical Activity | Approved Indications | Notable Clinical Trial Results |
| This compound | Effective in hematologic malignancy models (e.g., B-ALL).[9] | None | - |
| Vorinostat | Broad anti-tumor activity in vitro and in vivo.[11] | Cutaneous T-cell lymphoma (CTCL)[14] | Modest activity in solid tumors as monotherapy.[16] Partial responses in combination therapies for advanced solid malignancies.[15] |
| Panobinostat | Potent activity in hematological and solid tumor models. | Multiple myeloma (in combination)[17] | Improves progression-free survival in multiple myeloma.[17] Active in relapsed/refractory Waldenström macroglobulinemia.[5][20] |
| Romidepsin | Strong anti-tumor effects in T-cell lymphoma models. | CTCL and Peripheral T-cell lymphoma (PTCL)[2][18] | Overall response rate of 38% in relapsed PTCL.[18] Durable responses in refractory CTCL.[2] |
Signaling Pathways and Experimental Workflows
The antitumor effects of HDAC inhibitors are mediated through the modulation of various signaling pathways. Inhibition of HDAC1/2, as with this compound, is known to induce cell cycle arrest and apoptosis through several key mechanisms.
Selective inhibition of HDAC1 and HDAC2 can specifically upregulate key cell cycle inhibitors like p21 and p19INK4d, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.
-
Preparation: Recombinant HDAC enzyme or nuclear extract is prepared. A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used.
-
Reaction: The HDAC enzyme is incubated with the test compound (e.g., this compound) and the fluorogenic substrate in an assay buffer.
-
Development: A developer solution containing a protease (e.g., trypsin) is added. If the HDAC enzyme has deacetylated the substrate, the protease can cleave the substrate, releasing a fluorescent molecule (AMC).
-
Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The degree of inhibition is calculated by comparing the fluorescence of treated samples to untreated controls.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the HDAC inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Cells are treated with the HDAC inhibitor for a desired time.
-
Staining: Cells are harvested and stained with a fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells (live, early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Fixation: Cells are treated with the HDAC inhibitor, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.
-
Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound, as a selective HDAC1/2 inhibitor, holds considerable promise as a potential anti-cancer agent. Its preclinical profile suggests that it may offer a more targeted therapeutic approach compared to pan-HDAC inhibitors, potentially leading to an improved safety profile. The clinical success of the class I-selective inhibitor Romidepsin further validates the targeting of HDAC1 and HDAC2 as a viable strategy.
Future research should focus on comprehensive in vivo studies to further characterize the efficacy and safety of this compound in a broader range of cancer models. Direct comparative preclinical studies against established HDAC inhibitors will be crucial in determining its relative therapeutic potential. Ultimately, the progression of this compound into clinical trials will be necessary to definitively assess its clinical utility and its place in the evolving landscape of epigenetic cancer therapies.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 7. What is Romidepsin used for? [synapse.patsnap.com]
- 8. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 9. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical data and early clinical experience supporting the use of histone deacetylase inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 16. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Panobinostat - Wikipedia [en.wikipedia.org]
- 18. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 19. A novel histone deacetylase inhibitor exerts promising anti‐breast cancer activity via triggering AIFM1‐dependent programmed necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of BRD-6929
For researchers, scientists, and drug development professionals handling BRD-6929, a potent and selective inhibitor of histone deacetylase (HDAC) 1 and 2, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal protocols and immediate safety measures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date information. This compound is a solid, and appropriate personal protective equipment (PPE) should be worn at all times when handling the compound.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Spill Management: In the event of a spill, contain the material, prevent its entry into drains, and clean the area with an appropriate absorbent material. Dispose of the contaminated material as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, like most laboratory chemicals, must comply with local, state, and federal regulations. The following is a general procedural guide.
Methodology for Disposal:
-
Waste Identification and Segregation:
-
Unused or expired this compound solid material should be classified as chemical waste.
-
Solutions of this compound, such as those dissolved in DMSO, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Contaminated materials, including pipette tips, vials, and absorbent pads, should also be disposed of as hazardous chemical waste.
-
-
Waste Collection:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any associated hazards.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from heat and sources of ignition.
-
The storage temperature for this compound is -20°C.[1] While waste may be temporarily stored at room temperature, prolonged storage should be in accordance with the compound's stability requirements to prevent degradation into unknown byproducts.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate inventory of the waste.
-
-
Documentation:
-
Maintain a detailed log of the disposed of this compound, including the quantity and date of disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, which is essential for safe handling and experimental planning.
| Property | Value | Source |
| CAS Number | 849234-64-6 | [1] |
| Molecular Formula | C₁₉H₁₇N₃O₂S | [1] |
| Formula Weight | 351.4 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in DMSO | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling BRD-6929
For researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor BRD-6929, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Wear a laboratory coat. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Situation | Procedure |
| Accidental Release | Avoid raising dust. Provide adequate ventilation. |
| Skin Contact | Immediately wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C[1]. |
Disposal Plan
Unused this compound and contaminated materials must be disposed of in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as unused product. |
| Contaminated Packaging | Dispose of as unused product. |
Experimental Protocols: Preparation of Stock Solutions
This compound is soluble in DMSO[1]. The following table provides a summary of its solubility.
| Solvent | Solubility |
| DMSO | 17 mg/mL (48.37 mM)[2] |
| Water | Insoluble[2] |
| Ethanol | Insoluble[2] |
To prepare a stock solution:
-
Ensure all work is conducted in a chemical fume hood while wearing appropriate PPE.
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Add the calculated volume of fresh DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock solution from 5 mg of this compound (Formula Weight: 351.4 g/mol ), you would add approximately 1.42 mL of DMSO.
-
Cap the vial and vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability[2].
Mechanism of Action: HDAC Inhibition Signaling Pathway
This compound is an inhibitor of histone deacetylase 1 (HDAC1) and HDAC2[2]. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound prevents the deacetylation of histones, which maintains an open chromatin structure and allows for gene expression. This mechanism is crucial for its observed effects on cell proliferation and other cellular processes[3][4].
Caption: Mechanism of this compound as an HDAC1/2 inhibitor.
Experimental Workflow: Cell-Based Assay
The following diagram outlines a general workflow for a cell-based assay to evaluate the effects of this compound.
Caption: A typical workflow for a cell-based experiment with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
